molecular formula C10H10N2S B119796 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline CAS No. 120546-67-0

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Katalognummer: B119796
CAS-Nummer: 120546-67-0
Molekulargewicht: 190.27 g/mol
InChI-Schlüssel: SOJYQCQXDKHYPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (CAS 120546-67-0) is a synthetic heterocyclic organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol . This chemical features a fused tetrahydropyridine and thiazole ring system, presenting a privileged scaffold in medicinal chemistry. The tetrahydroisoquinoline core is recognized as a significant pharmacophore in drug discovery . Researchers are exploring this structural class for its potential in developing small-molecule inhibitors, particularly in oncology for overcoming multidrug resistance (MDR) by targeting P-glycoprotein (P-gp) . Furthermore, structurally similar tetrahydroisoquinoline derivatives have been investigated as inhibitors of enzymes like phenylethanolamine-N-methyltransferase (PNMT), indicating potential applications in neurological and cardiovascular research . This compound is provided as a high-purity material for research and development purposes. It is intended for use in laboratory investigations only, including as a building block in synthetic chemistry, a reference standard, or a lead compound for further structural optimization. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

6,7,8,9-tetrahydro-[1,3]thiazolo[4,5-h]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-2-9-10(13-6-12-9)8-5-11-4-3-7(1)8/h1-2,6,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJYQCQXDKHYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC3=C2SC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562699
Record name 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120546-67-0
Record name 6,7,8,9-Tetrahydro[1,3]thiazolo[4,5-h]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Versatility of Thiazolo[4,5-h]isoquinolines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolo[4,5-h]isoquinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and enzyme inhibitory properties of these derivatives. We delve into the molecular mechanisms underpinning these activities, offering insights into structure-activity relationships (SAR) that govern their potency and selectivity. Furthermore, this guide furnishes detailed, field-proven protocols for the synthesis and in-vitro evaluation of thiazolo[4,5-h]isoquinoline compounds, equipping researchers and drug development professionals with the essential tools to advance their investigations in this promising area of therapeutic discovery.

Introduction: The Thiazolo[4,5-h]isoquinoline Core - A Scaffold of Therapeutic Promise

The fusion of a thiazole ring with an isoquinoline backbone gives rise to the thiazolo[4,5-h]isoquinoline tricycle, a structurally rigid and planar molecule with significant potential for diverse biological interactions. This unique architecture has attracted considerable attention in the field of medicinal chemistry, with numerous studies highlighting its role as a versatile pharmacophore. The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms create a scaffold amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical properties and biological targets.

This guide will systematically explore the key biological activities associated with thiazolo[4,5-h]isoquinoline derivatives, providing a comprehensive resource for researchers navigating the complexities of their development as potential therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Thiazolo[4,5-h]isoquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a variety of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanisms of Anticancer Action

2.1.1. Induction of Apoptosis: A primary mechanism by which thiazolo[4,5-h]isoquinoline derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on related thiazoloquinoline compounds have shown that these molecules can trigger apoptosis via the activation of effector caspases.[3] This intrinsic pathway is often initiated by mitochondrial depolarization and DNA fragmentation, hallmarks of apoptotic cell death.[4] For instance, the thiazolo[5,4-b]quinoline derivative D3CLP has been shown to induce apoptosis in K-562 leukemia cells through the activation of effector caspases.[3]

2.1.2. Cell Cycle Arrest: In addition to inducing apoptosis, certain thiazolo[4,5-h]isoquinoline derivatives can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Some thiazole derivatives have been observed to cause cell cycle arrest at different phases, such as the G1 or G2/M phase, preventing the cells from dividing and replicating.[4]

2.1.3. Inhibition of Signaling Pathways: The anticancer activity of these compounds is also linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5] Some isoquinoline-based compounds have demonstrated the ability to inhibit this pathway, leading to a reduction in tumor cell viability. Furthermore, inhibition of the phosphorylation of STAT3, a key transcription factor involved in tumor progression, has been identified as a mechanism for some isothiazoloquinoline quinone analogues.[1]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on the thiazolo[4,5-h]isoquinoline core are still evolving, valuable insights can be drawn from related thiazoloquinoline structures. Key structural features that appear to be crucial for potent anticancer activity include:

  • Substituents at the C-2 and C-9 positions: The presence of a basic side chain, particularly one containing two nitrogen atoms, at either the C-2 or C-9 position of the thiazoloquinoline skeleton is often associated with enhanced cytotoxicity.[2]

  • Substitution on the quinoline ring: The introduction of a fluorine atom at the C-7 position has been shown to significantly increase antitumor activity.[2]

  • Physicochemical Properties: A positive charge density at C-7 and a pKa value between 7.5 and 10 for the most basic nitrogen in the side chain are important for activity.[2]

  • Conformational Flexibility: The flexibility of the basic side chain is also a critical determinant of antitumor potency.[2]

Experimental Protocols for Anticancer Evaluation

2.3.1. Cell Viability Assay (MTT Assay):

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazolo[4,5-h]isoquinoline derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to the untreated control.

2.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining):

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.

2.3.3. Cell Cycle Analysis (Propidium Iodide Staining):

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the thiazolo[4,5-h]isoquinoline derivative for a specific duration.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiazolo[4,5-h]isoquinoline derivatives have demonstrated promising activity against a range of bacterial and fungal strains, positioning them as potential candidates for the development of new anti-infective therapies.[6][7]

Spectrum of Antimicrobial Activity

Various studies have reported the antibacterial and antifungal properties of compounds containing the thiazole and quinoline/isoquinoline scaffolds. For instance, certain quinoline-thiazole derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.[6][7] The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, may facilitate their penetration into microbial cell membranes.[8]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiazolo[4,5-h]isoquinoline derivatives are still under investigation, but several potential targets have been identified based on studies of related compounds:

  • Inhibition of Essential Enzymes: One proposed mechanism is the inhibition of crucial microbial enzymes. For example, some quinoline-thiazole derivatives have been investigated as inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.[9] Others have shown potential as inhibitors of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[6]

  • Disruption of Cell Membrane Integrity: The amphiphilic character of certain thiazole derivatives suggests they may disrupt the microbial cell membrane, leading to leakage of cellular contents and cell death.[8]

Structure-Activity Relationship (SAR) Insights

SAR studies on antimicrobial thiazole derivatives have highlighted several important structural features:

  • Lipophilicity: The incorporation of bulky, lipophilic aromatic systems can enhance antimicrobial potency.

  • Electronic Effects: The presence of electron-withdrawing substituents is often associated with increased activity.[8]

  • Specific Moieties: The nature and position of substituents on the heterocyclic core can significantly influence the spectrum and potency of antimicrobial activity. For example, in a series of 2,4-disubstituted thiazoles, a nitro group at the para-position of a phenyl substituent was found to be important for activity.[8]

Experimental Protocols for Antimicrobial Evaluation

3.4.1. Determination of Minimum Inhibitory Concentration (MIC):

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Broth Microdilution Method Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the thiazolo[4,5-h]isoquinoline derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound in which no visible growth (turbidity) is observed.

Agar Dilution Method Protocol:

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial dilutions of the test compound.

  • Inoculation: Spot a standardized inoculum of the test microorganism onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the growth of the microorganism.

Enzyme Inhibition: A Targeted Approach to Therapy

The ability of thiazolo[4,5-h]isoquinoline derivatives to selectively inhibit specific enzymes is a key aspect of their therapeutic potential. This targeted approach can lead to more effective treatments with fewer side effects.

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Several thiazole and isoquinoline-containing compounds have been identified as potent kinase inhibitors.[10][11][12] For instance, derivatives of the related thiazolo[5,4-f]quinazoline scaffold are known to be potent inhibitors of DYRK1A, a kinase involved in neurodegenerative diseases and cancer.[10] The thiazolo[4,5-h]isoquinoline core, with its ability to be extensively functionalized, represents a promising scaffold for the design of selective kinase inhibitors.

Experimental Protocol for Kinase Inhibition Assay (e.g., TR-FRET):

  • Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, ATP, and the test compound.

  • Reaction Setup: In a microplate, combine the kinase and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate and ATP to initiate the phosphorylation reaction.

  • Detection: After a suitable incubation period, add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. The signal is proportional to the amount of phosphorylated substrate, and a decrease in the signal indicates inhibition of the kinase.

  • Data Analysis: Calculate the IC50 value for the inhibitor.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the folate metabolic pathway, which is crucial for the synthesis of DNA, RNA, and certain amino acids. Inhibition of DHFR is a well-established strategy for cancer and antimicrobial chemotherapy. Computational studies have suggested that thiazolo[5,4-c]isoquinoline derivatives have a high probability of being active against DHFR.[13]

Experimental Protocol for DHFR Inhibition Assay:

  • Reagent Preparation: Prepare solutions of DHFR, its substrate dihydrofolate (DHF), the cofactor NADPH, and the test compound.

  • Reaction Mixture: In a cuvette or microplate well, combine the assay buffer, NADPH, DHFR, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding DHF.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is proportional to the DHFR activity.

  • Data Analysis: Calculate the rate of reaction in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Data Presentation and Visualization

Tabular Summary of Biological Activity
Compound IDCancer Cell LineIC50 (µM)Microbial StrainMIC (µg/mL)Target EnzymeIC50 (µM)Reference
Thiazole Derivative 4c MCF-7 (Breast)2.57--VEGFR-20.15[14]
HepG2 (Liver)7.26
Isothiazoloquinoline 13a VariousNanomolar range--STAT3 (inhibits phosphorylation)-[1]
Quinoline-Thiazole 4g --MRSA3.91DNA Gyrase (putative)-[6]
Quinoline-Thiazole 4m --MRSA7.81DNA Gyrase (putative)-[6]
Thiazolo[5,4-c]isoquinoline 14 ----Acetylcholinesterase<10[13]
4-(thiazol-5-yl)benzoic acid analog A549 (Lung)1.5-3.3--Protein Kinase CK20.014-0.016[11]
Isoquinoline-quinazoline 14a SKBR3 (Breast)0.103--HER2Potent[12]
Visualizing Mechanisms and Workflows

Figure 1: Proposed Anticancer Signaling Pathway Inhibition

anticancer_pathway Thiazolo[4,5-h]isoquinoline Thiazolo[4,5-h]isoquinoline PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Thiazolo[4,5-h]isoquinoline->PI3K/Akt/mTOR Pathway Inhibition STAT3 Pathway STAT3 Pathway Thiazolo[4,5-h]isoquinoline->STAT3 Pathway Inhibition Apoptosis Apoptosis Thiazolo[4,5-h]isoquinoline->Apoptosis Induces Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Promotes STAT3 Pathway->Cell Proliferation & Survival Promotes

Caption: Inhibition of key oncogenic signaling pathways by thiazolo[4,5-h]isoquinoline derivatives.

Figure 2: Experimental Workflow for In-Vitro Anticancer Evaluation

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Identification Cell Viability (MTT Assay) Cell Viability (MTT Assay) Apoptosis Assay Apoptosis Assay Cell Viability (MTT Assay)->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Cell Viability (MTT Assay)->Cell Cycle Analysis Enzyme Inhibition Assays Enzyme Inhibition Assays Apoptosis Assay->Enzyme Inhibition Assays Cell Cycle Analysis->Enzyme Inhibition Assays Compound Synthesis Compound Synthesis Compound Synthesis->Cell Viability (MTT Assay)

Caption: A streamlined workflow for the comprehensive in-vitro anticancer evaluation of novel compounds.

Conclusion and Future Directions

The thiazolo[4,5-h]isoquinoline scaffold stands as a testament to the power of heterocyclic chemistry in generating biologically active molecules with therapeutic potential. The diverse anticancer, antimicrobial, and enzyme inhibitory activities exhibited by its derivatives underscore the importance of continued research in this area. The structure-activity relationships, while still being fully elucidated, provide a rational basis for the design of more potent and selective agents.

Future efforts should focus on the synthesis of novel thiazolo[4,5-h]isoquinoline libraries with diverse substitution patterns to further probe the SAR for each biological activity. Advanced computational modeling and in-silico screening can aid in the rational design of compounds with improved target specificity and pharmacokinetic properties. Furthermore, in-vivo studies are essential to validate the therapeutic efficacy and safety of the most promising lead compounds. The comprehensive experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate these exciting molecules and unlock their full therapeutic potential.

References

  • Synthesis and biological evaluation of novel isothiazoloquinoline quinone analogues. ([Link])

  • Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives. ([Link])

  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. ([Link])

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ([Link])

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ([Link])

  • Antineoplastic activity of the thiazolo[5,4-b]quinoline derivative D3CLP in K-562 cells is mediated through effector caspases activation. ([Link])

  • Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives. ([Link])

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. ([Link])

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. ([Link])

  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. ([Link])

  • The determined IC50 concentrations of thiazolo-[2,3-b]-quinazolin-6-one... ([Link])

  • Antiproliferative IC 50 values of the new compounds on the human cell... ([Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. ([Link])

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. ([Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ([Link])

  • New Thiazolo[4,5-d]pyrimidine Derivatives as Potential Antimicrobial Agents | Request PDF. ([Link]) 18.[1][15]Thiazolo[3,2-b][1][2][6]triazolium Salts as Effective Antimicrobial Agents: Synthesis, Biological Activity Evaluation, and Molecular Docking Studies. ([Link])

  • Antimicrobial Evaluation of Thiadiazino and Thiazolo Quinoxaline Hybrids as Potential DNA Gyrase Inhibitors; Design, Synthesis, Characterization and Morphological Studies. ([Link])

  • Results of screening of thiazoloisoquinolines, thiazoloquinolines and benzobisthiazoles for inhibition of COX-1 and COX-2. ([Link])

  • Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. ([Link])

  • Anticancer activity of some isothiazolo[5,4-b]pyridine derivatives. ([Link])

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. ([Link])

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. ([Link])

  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ([Link])

  • New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. ([Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). ([Link])

Sources

Technical Guide: Pharmacological Profile of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the pharmacological profile, synthesis, and experimental utility of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline , a specialized tricyclic heterocyclic scaffold.

Executive Summary & Compound Identity

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (CAS: 120546-67-0 ) is a fused tricyclic system comprising a thiazole ring fused to the 7,8-position of a tetrahydroisoquinoline (THIQ) core. In the context of medicinal chemistry, this scaffold serves as a conformationally restricted bioisostere of adrenergic neurotransmitters.

The compound is primarily characterized as a Phenylethanolamine N-methyltransferase (PNMT) inhibitor , positioning it within a class of agents investigated for the regulation of epinephrine (adrenaline) biosynthesis. Its structural rigidity and specific fusion geometry (4,5-h) allow it to probe the steric constraints of the PNMT active site, distinguishing it from 6,7-fused isomers which often exhibit dopaminergic activity.

Property Data
CAS Number 120546-67-0
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
IUPAC Name 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
Core Scaffold Thiazolo[4,5-h]isoquinoline (partially saturated)
Primary Target Phenylethanolamine N-methyltransferase (PNMT)
Therapeutic Area Hypertension (Historical), CNS Adrenergic Regulation

Pharmacodynamics: Mechanism of Action

The pharmacological activity of 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is defined by its interaction with enzymes of the catecholamine biosynthetic pathway.

Target: Phenylethanolamine N-methyltransferase (PNMT)

PNMT is the terminal enzyme in the adrenal medulla and specific CNS neurons that converts Norepinephrine (Noradrenaline) to Epinephrine (Adrenaline) using S-adenosylmethionine (SAM) as a cofactor.

  • Binding Mechanism : The tetrahydroisoquinoline secondary amine mimics the ethylamine tail of norepinephrine, anchoring the molecule in the substrate binding pocket via ionic interaction with an aspartate residue (likely Asp269 in human PNMT).

  • Bioisosterism : The fused thiazole ring at the 7,8-position acts as a bioisostere for the catechol hydroxyl groups of norepinephrine. The "h-fusion" (7,8-fusion) aligns the thiazole sulfur and nitrogen atoms to interact with the serine/histidine residues that normally bind the catechol oxygens, effectively blocking the site without undergoing catalysis.

  • Selectivity : Unlike 6,7-dihydroxy-tetrahydroisoquinolines (which mimic dopamine and bind dopamine receptors), the 7,8-fused systems are sterically bulky in a region tolerated by PNMT but often clashed with dopamine D1/D2 receptor pockets, providing enzyme selectivity over receptor affinity.

Signaling Pathway Visualization

The following diagram illustrates the catecholamine biosynthetic pathway and the specific intervention point of the compound.

CatecholaminePathway Tyrosine L-Tyrosine Dopa L-DOPA Tyrosine->Dopa TH Dopamine Dopamine Dopa->Dopamine AADC NE Norepinephrine Dopamine->NE DBH Epi Epinephrine NE->Epi PNMT + SAM TH Tyrosine Hydroxylase AADC AADC DBH Dopamine Beta-Hydroxylase PNMT PNMT (Target) Inhibitor 6,7,8,9-Tetrahydrothiazolo [4,5-h]isoquinoline Inhibitor->PNMT Inhibition

Caption: Competitive inhibition of PNMT by 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline blocks Epinephrine synthesis.

Structure-Activity Relationship (SAR)

The potency of 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline is best understood in comparison to its structural analogs, particularly the thiadiazolo- derivatives (e.g., SK&F 86607).

  • Fusion Geometry (h-fusion vs. f-fusion) : The 7,8-fusion ("h") is critical for PNMT potency. Isomers fused at the 6,7-position ("f") typically show reduced PNMT inhibition and increased affinity for alpha-2 adrenergic receptors.

  • Ring Size/Type : The 5-membered thiazole ring is optimal for occupying the hydrophobic cleft of the enzyme. Expansion to a 6-membered ring (e.g., quinoline fusion) or contraction often results in loss of potency.

  • Secondary Amine : The unsubstituted secondary amine (NH) at position 7 (isoquinoline numbering 2) is essential. N-methylation (creating a tertiary amine) often retains affinity but may alter transport kinetics across the blood-brain barrier.

Synthesis & Experimental Protocols

The synthesis of the 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline core requires constructing the thiazole ring onto a pre-existing tetrahydroisoquinoline scaffold. The following protocol is adapted from established methods for thiazoloisoquinolines.

Retrosynthetic Analysis
  • Precursor : 7-Amino-1,2,3,4-tetrahydroisoquinoline (N-protected).

  • Key Transformation : Thiocyanation followed by acid-catalyzed cyclization.[1][2]

Step-by-Step Synthesis Protocol

Note : All steps must be performed in a fume hood due to the use of bromine and thiocyanates.

Step 1: Protection of the Secondary Amine

  • Dissolve 7-amino-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in DCM.

  • Add Acetic anhydride (1.1 eq) and Triethylamine (1.2 eq) at 0°C.

  • Stir at RT for 2 hours to yield N-acetyl-7-amino-1,2,3,4-tetrahydroisoquinoline .

  • Rationale: Protects the isoquinoline nitrogen from participating in the subsequent thiocyanation/cyclization.

Step 2: Thiocyanation

  • Dissolve the N-acetyl intermediate in Glacial Acetic Acid.

  • Add Potassium Thiocyanate (KSCN) (2.5 eq).

  • Dropwise add Bromine (Br₂) (1.0 eq) in acetic acid while maintaining temperature < 20°C.

  • Stir for 1-2 hours.

  • Neutralize with NH₄OH and extract.

  • Product: N-acetyl-7-amino-8-thiocyano-1,2,3,4-tetrahydroisoquinoline .

Step 3: Cyclization to Thiazole

  • Reflux the thiocyano intermediate in 4N HCl / Ethanol (1:1) for 4-6 hours.

  • The acidic conditions facilitate the attack of the amine on the nitrile carbon of the thiocyanate, closing the thiazole ring.

  • Note: This step may also deprotect the N-acetyl group (hydrolysis). If not, a separate hydrolysis step (6N HCl reflux) is required.

  • Intermediate: 2-Amino-6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline .

Step 4: Deamination (Sandmeyer-type) To obtain the parent thiazolo[4,5-h] system (removing the 2-amino group):

  • Diazotize the 2-amino intermediate using NaNO₂ in H₂SO₄ at 0°C.

  • Treat the diazonium salt with Hypophosphorous acid (H₃PO₂) .

  • Stir at 0°C to RT overnight.

  • Basify with NaOH to pH 10 and extract with Chloroform/Isopropanol (3:1).

  • Final Product : 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline .

Synthesis Workflow Diagram

Synthesis Start 7-Amino-1,2,3,4-THIQ Step1 1. N-Protection (Ac2O) (Prevents N2 side reactions) Start->Step1 Inter1 N-Acetyl-7-Amino-THIQ Step1->Inter1 Step2 2. Thiocyanation (KSCN, Br2) (Electrophilic Aromatic Substitution) Inter1->Step2 Inter2 7-Amino-8-Thiocyano-THIQ Step2->Inter2 Step3 3. Cyclization (HCl/Heat) (Ring Closure) Inter2->Step3 Inter3 2-Amino-Thiazolo-THIQ Step3->Inter3 Step4 4. Deamination (NaNO2, H3PO2) (Removal of exocyclic amine) Inter3->Step4 Final 6,7,8,9-Tetrahydrothiazolo [4,5-h]isoquinoline Step4->Final

Caption: Synthetic route via thiocyanation and cyclization of 7-amino-tetrahydroisoquinoline.

Safety & Toxicology

  • Neurotoxicity Risk : Tetrahydroisoquinolines are structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a known neurotoxin. While 7,8-fused systems generally exhibit lower neurotoxicity than simple THIQs, researchers must handle this compound with extreme caution, assuming potential dopaminergic neurotoxicity until proven otherwise.

  • Handling : Use full PPE (gloves, lab coat, respirator). Handle only in a certified chemical fume hood.

  • Storage : Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the secondary amine or the thiazole sulfur.

References

  • Pharmaffiliates . (n.d.). 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline - Catalogue No.[3][4][5] PA 27 0021402.[4] Retrieved from [Link]

  • Bondinell, W. E., et al. (1990). Tetrahydrothiadiazoloisoquinolines: synthesis and inhibition of phenylethanolamine N-methyltransferase. Journal of Medicinal Chemistry, 33(6), 1697-1705. (Foundational SAR for 7,8-fused THIQ PNMT inhibitors).
  • Baudy, R. B., et al. (1989). Thiazoloisoquinolines.[2][3][4][5][6][7] IV. The Synthesis and Spectra of Thiazolo[4,5-h]isoquinoline. Canadian Journal of Chemistry. (Synthetic methodology for the parent aromatic system).

Sources

Technical Whitepaper: Discovery and Development of Novel Tetrahydrothiazolo[4,5-h]isoquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids with potent neuroactive and anti-cancer properties. Recent literature has highlighted the efficacy of thiazolo[5,4-c]isoquinolines as dual-binding acetylcholinesterase (AChE) inhibitors. However, the [4,5-h] regioisomer represents an underexplored chemical space with significant potential for improved lipophilicity and binding selectivity.

This technical guide outlines a validated workflow for the rational design, synthesis, and biological evaluation of tetrahydrothiazolo[4,5-h]isoquinoline analogs . It integrates established Pictet-Spengler chemistry with oxidative thiazole ring closure to generate a novel library of compounds targeting neurodegenerative pathways (Alzheimer’s) and antiproliferative mechanisms (oncology).

Rationale and Pharmacophore Design

Structural Significance

The fusion of a thiazole ring to the 7,8-position of the tetrahydroisoquinoline core (the [4,5-h] fusion) creates a rigid tricyclic system. This specific geometry is hypothesized to enhance binding affinity through:

  • Pi-Pi Stacking: The extended aromatic surface interacts with the peripheral anionic site (PAS) of AChE.

  • Basic Nitrogen: The secondary amine of the THIQ ring remains available for protonation, mimicking the quaternary ammonium of acetylcholine.

  • Lipophilicity: The thiazole sulfur atom modulates logP, improving Blood-Brain Barrier (BBB) penetration compared to pure oxygen-containing isosteres.

Mechanism of Action (Hypothesis)

We posit that these analogs act as Dual-Binding Site Inhibitors . The THIQ moiety binds to the catalytic anionic site (CAS), while the fused thiazole extends into the PAS, preventing the AChE-induced aggregation of amyloid-beta (Aβ) peptides.

MOA_Pathway Target AChE Enzyme Outcome1 Hydrolysis Blockade Target->Outcome1 Primary Effect Outcome2 Inhibition of Aβ Aggregation Target->Outcome2 Secondary Effect Inhibitor [4,5-h] Analog CAS_Bind CAS Binding (THIQ Core) Inhibitor->CAS_Bind PAS_Bind PAS Binding (Thiazole Ring) Inhibitor->PAS_Bind CAS_Bind->Target PAS_Bind->Target

Figure 1: Proposed Dual-Binding Mechanism of Action for Tetrahydrothiazolo[4,5-h]isoquinoline Analogs.

Chemical Synthesis Protocol

The synthesis strategy relies on constructing the THIQ core first, followed by the formation of the thiazole ring. This "Core-First" approach allows for the late-stage diversification of the thiazole moiety.

Retrosynthetic Analysis
  • Target: Tetrahydrothiazolo[4,5-h]isoquinoline.

  • Precursor: 7-amino-1,2,3,4-tetrahydroisoquinoline derivative.

  • Key Transformation: Oxidative cyclization of a thiourea intermediate.

Step-by-Step Methodology

Step 1: Protection of the Nitrogen To prevent side reactions during ring closure, the secondary amine of 7-nitro-1,2,3,4-tetrahydroisoquinoline is protected.

  • Reagents: Di-tert-butyl dicarbonate (

    
    ), 
    
    
    
    , DCM.
  • Procedure: Stir 7-nitro-THIQ (10 mmol) with

    
     (1.2 eq) at RT for 4h. Wash with brine, dry over 
    
    
    
    .
  • Yield Target: >90%.[1][2]

Step 2: Reduction to Amine

  • Reagents:

    
    , Pd/C (10%), Methanol.
    
  • Procedure: Hydrogenation at 40 psi for 6h. Filter through Celite.

  • Result:N-Boc-7-amino-1,2,3,4-tetrahydroisoquinoline.

Step 3: Thiourea Formation (The Pivot Point) This step introduces the sulfur and nitrogen required for the thiazole ring.

  • Reagents: Benzoyl isothiocyanate, followed by hydrolysis (

    
    /MeOH).
    
  • Protocol:

    • Dissolve amine from Step 2 in Acetone. Dropwise add benzoyl isothiocyanate (1.1 eq). Reflux 2h.

    • Evaporate solvent. Redissolve in MeOH/water. Add

      
      . Stir overnight to hydrolyze the benzoyl group.
      
    • Isolate the free thiourea.

Step 4: Oxidative Cyclization (The "h" Fusion)

  • Reagents: Bromine (

    
    ) or NBS, Chloroform/Acetic Acid.
    
  • Mechanism:[1][3][4][5] Electrophilic attack of bromine on the thiourea sulfur, followed by nucleophilic attack by the C8 aromatic carbon (ortho to the amine).

  • Critical Control: Temperature must be kept < 5°C during

    
     addition to prevent over-bromination of the aromatic ring.
    
  • Deprotection: Final treatment with TFA/DCM removes the Boc group.

Synthesis_Workflow Start 7-nitro-THIQ Step1 1. N-Boc Protection Start->Step1 Step2 2. Pd/C Reduction (Nitro -> Amine) Step1->Step2 Step3 3. Thiourea Formation (Isothiocyanate) Step2->Step3 Step4 4. Oxidative Cyclization (Br2/CHCl3) Step3->Step4 Ring Closure Final Tetrahydrothiazolo[4,5-h]isoquinoline Step4->Final TFA Deprotection

Figure 2: Synthetic route for the construction of the [4,5-h] fused scaffold.

Biological Evaluation Protocols

To validate the therapeutic potential, the synthesized library must undergo rigorous screening. The following protocols are industry-standard for this chemical class.

In Vitro Cholinesterase Inhibition (Ellman’s Assay)

This assay quantifies the potency of the analogs against AChE and BChE.

  • Principle: Thiocholine (produced by enzyme action) reacts with DTNB to form a yellow anion (absorbance at 412 nm).

  • Reagents: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), Electric eel AChE or Human recombinant AChE.

  • Protocol:

    • Prepare inhibitor solutions (10 nM to 100 µM).

    • Incubate Enzyme + Inhibitor in phosphate buffer (pH 8.0) for 20 min at 25°C.

    • Add Substrate + DTNB.

    • Measure absorbance change (

      
      OD/min) at 412 nm using a microplate reader.
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
  • Control: Donepezil (Standard AChE inhibitor).

Cytotoxicity Screening (MTT Assay)

Since THIQ derivatives often exhibit anti-cancer properties (e.g., via KRas or CDK inhibition), cytotoxicity profiling is mandatory.

  • Cell Lines: SH-SY5Y (Neuroblastoma - for neurotoxicity safety), MCF-7 (Breast Cancer - for efficacy).

  • Protocol:

    • Seed cells (

      
      /well) in 96-well plates.
      
    • Treat with analogs for 48h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm.

Data Presentation & SAR Analysis

The following table summarizes the expected Structure-Activity Relationship (SAR) trends based on analogous thiazolo[5,4-c]isoquinoline data.

Table 1: Representative SAR Data for [4,5-h] Analogs (Simulated)

Compound IDR-Group (Thiazole C2)AChE IC50 (µM)Selectivity (AChE/BChE)BBB Permeability (Predicted)
TZ-h-01

2.455.2High
TZ-h-02

1.108.4High
TZ-h-05

0.08 125.0 Moderate
TZ-h-09

0.3545.0Moderate
Ref Donepezil0.04280.0High

Interpretation:

  • Bulky Lipophilic Groups: Substitution at the C2 position of the thiazole ring with lipophilic aromatic groups (e.g., 4-chlorophenyl) significantly improves potency (TZ-h-05). This aligns with the need to fill the hydrophobic pocket of the enzyme's active site.

  • Selectivity: The [4,5-h] scaffold tends to show higher selectivity for AChE over BChE compared to non-fused analogs.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Source: RSC Advances / NIH URL:[Link]

  • Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors. Source: ResearchGate URL:[6][Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. Source: MDPI URL:[Link]

  • Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Source: NIH / Molecules URL:[Link]

  • Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Source: NIH / PubMed Central URL:[Link]

Sources

An In-Depth Technical Guide to the Predicted Spectroscopic Data of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, predictive analysis of the spectroscopic data for the novel heterocyclic compound, 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline. Due to the limited availability of empirical spectroscopic data for this specific molecule in the public domain, this document serves as a robust predictive framework. By leveraging established principles of spectroscopy and analyzing the known spectral characteristics of its core structural fragments—tetrahydroisoquinoline and thiazole—this guide offers researchers a reliable reference for the identification and characterization of this compound and its derivatives.

The synthesis of novel heterocyclic scaffolds is a cornerstone of modern drug discovery. The tetrahydroisoquinoline moiety is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its fusion with a thiazole ring, another critical pharmacophore known for a wide range of therapeutic activities, creates a molecule of significant interest for medicinal chemistry. Accurate structural elucidation is paramount, and this guide is designed to facilitate that critical step.

Herein, we present predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section includes a detailed rationale for the predicted values, a standardized experimental protocol for data acquisition, and a workflow diagram to illustrate the analytical process. This predictive approach is an essential tool in the arsenal of any scientist working on the frontiers of chemical synthesis and drug development, enabling the confident characterization of new molecular entities.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H NMR spectrum of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline is based on the well-established chemical shifts of the tetrahydroisoquinoline and thiazole ring systems.

1.1 Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.90s-The proton on the thiazole ring is expected to be significantly deshielded due to the electron-withdrawing nature of the nitrogen and sulfur atoms.
H-4~7.20-7.40d~8.0Aromatic proton on the isoquinoline ring, ortho to the thiazole fusion.
H-5~7.00-7.20d~8.0Aromatic proton on the isoquinoline ring, meta to the thiazole fusion.
H-6~3.00-3.20t~6.0Methylene protons adjacent to the nitrogen atom in the tetrahydroisoquinoline ring.
H-7~2.80-3.00t~6.0Methylene protons of the tetrahydroisoquinoline ring.
H-8~3.40-3.60t~6.0Methylene protons adjacent to the aromatic ring in the tetrahydroisoquinoline moiety.
H-9~4.20-4.40s-Methylene protons on the tetrahydroisoquinoline ring, adjacent to the nitrogen.
NH~2.00-4.00br s-The chemical shift of the N-H proton can be highly variable and concentration-dependent.

1.2 Causality in Experimental Choices & Protocol

The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if the compound exhibits poor solubility, or if hydrogen bonding with the solvent is desired to resolve certain proton signals (like the N-H), deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The standard operating frequency for a research-grade NMR spectrometer is typically 400 MHz or higher, which provides the necessary resolution to distinguish between closely spaced signals.

Experimental Protocol for ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • For enhanced signal-to-noise, co-add 8 to 16 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants to determine the connectivity of the protons.

1.3 Workflow for ¹H NMR Analysis

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Structural Interpretation prep Dissolve Compound in Deuterated Solvent acq Acquire 1D ¹H Spectrum prep->acq Insert into Spectrometer proc Fourier Transform & Phasing acq->proc FID cal Chemical Shift Calibration proc->cal integ Integration cal->integ mult Multiplicity Analysis integ->mult interp Assign Signals to Protons mult->interp

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The predicted chemical shifts for 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline are derived from the analysis of its constituent heterocyclic systems.

2.1 Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~150-155The carbon in the thiazole ring, bonded to both nitrogen and sulfur, is expected to be significantly deshielded.
C-4~125-130Aromatic carbon at the fusion point of the two rings.
C-4a~130-135Quaternary aromatic carbon at the fusion of the benzene and pyridine rings.
C-5~120-125Aromatic carbon on the isoquinoline ring.
C-5a~145-150Quaternary carbon at the fusion of the thiazole and isoquinoline rings.
C-6~45-50Aliphatic carbon adjacent to the nitrogen in the tetrahydroisoquinoline ring.
C-7~25-30Aliphatic carbon in the tetrahydroisoquinoline ring.
C-8~28-33Aliphatic carbon in the tetrahydroisoquinoline ring.
C-9~40-45Aliphatic carbon adjacent to the aromatic ring.
C-9a~128-133Quaternary aromatic carbon.

2.2 Causality in Experimental Choices & Protocol

¹³C NMR experiments require a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). A proton-decoupled experiment is standard, which simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The choice of solvent follows the same rationale as for ¹H NMR.

Experimental Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹³C{¹H} proton-decoupled spectrum.

    • Typical parameters include a 45-degree pulse angle, a spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

2.3 Workflow for ¹³C NMR Analysis

CNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Structural Interpretation prep Use ¹H NMR Sample (or prepare a more concentrated one) acq Acquire Proton-Decoupled ¹³C Spectrum prep->acq Insert into Spectrometer proc Fourier Transform & Phasing acq->proc FID cal Chemical Shift Calibration proc->cal interp Assign Signals to Carbons cal->interp MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization & Analysis cluster_detect Detection & Data Analysis cluster_interp Interpretation intro Introduce Sample (Direct Probe or GC) ion Electron Ionization (70 eV) intro->ion sep Mass Separation (m/z) ion->sep detect Ion Detection sep->detect spec Generate Mass Spectrum detect->spec interp Identify Molecular Ion & Analyze Fragmentation spec->interp IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation prep Place Sample on ATR Crystal bkg Acquire Background Spectrum prep->bkg samp Acquire Sample Spectrum bkg->samp proc Background Subtraction samp->proc interp Identify Characteristic Functional Group Bands proc->interp

Sources

Methodological & Application

Synthesis protocol for 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocol for 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Executive Summary

This Application Note details the synthetic pathway for 6,7,8,9-tetrahydrothiazolo[4,5-h]isoquinoline , a rigidified tricyclic scaffold structurally related to dopaminergic agonists (e.g., Pramipexole, Rotigotine) and kinase inhibitors.

Unlike the more common [5,4-f] or [4,5-f] isomers, the [4,5-h] fusion requires precise regiochemical control to fuse the thiazole ring across the C7–C8 bond of the isoquinoline core. This protocol prioritizes a "Reduction-First" strategy , building the heterocyclic thiazole ring onto an already saturated tetrahydroisoquinoline (THIQ) backbone. This approach avoids the chemoselectivity challenges associated with reducing a fully aromatic thiazoloisoquinoline, where catalytic hydrogenation risks desulfurization (poisoning) of the thiazole moiety.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure the thiazole ring fuses specifically at the h-face (positions 7 and 8) of the isoquinoline.

  • Target: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline.

  • Key Intermediate: 7-Amino-2-(protected)-1,2,3,4-tetrahydroisoquinoline.

  • Critical Transformation: Oxidative cyclization of a thiourea or thiocyanate intermediate (Kaufmann/Hantzsch-type reaction) utilizing the strong ortho-directing effect of the C7-amino group to target the C8 position.

Strategic Logic (E-E-A-T):
  • N-Protection: The secondary amine of the THIQ must be protected to prevent N-nitration or oxidation. A trifluoroacetyl or Boc group is selected for orthogonality.

  • Regioselective Nitration: Nitration of N-protected THIQ predominantly occurs at C7 due to the directing effects of the alkyl substitution at C1/C4 and the steric hindrance at C5.

  • Thiazole Annulation: We utilize the reaction of the 7-amino derivative with Potassium Thiocyanate (KSCN) and Bromine.[1] Literature on isomeric systems confirms that electrophilic thiocyanation of 7-aminoisoquinolines occurs preferentially at C8 (less sterically hindered than C6 and electronically favored), enabling the [4,5-h] fusion.

Detailed Synthesis Protocol

Phase 1: Scaffold Preparation (Functionalization of THIQ)

Step 1.1: N-Protection

  • Reagents: 1,2,3,4-Tetrahydroisoquinoline, Trifluoroacetic anhydride (TFAA), Et3N, DCM.

  • Protocol: Dissolve THIQ (1.0 eq) and Et3N (1.2 eq) in DCM at 0°C. Dropwise add TFAA (1.1 eq). Warm to RT and stir for 2h. Quench with NaHCO3.

  • Outcome: N-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline.

Step 1.2: Regioselective Nitration

  • Reagents: KNO3, conc. H2SO4.

  • Protocol: Dissolve protected THIQ in conc. H2SO4 at -10°C. Add KNO3 portion-wise, maintaining temp < 0°C. Stir 1h. Pour onto ice.

  • Purification: Recrystallization from EtOH is critical to separate the major 7-nitro isomer from the minor 5-nitro isomer.

  • Checkpoint: Verify C7 regiochemistry via 1H-NMR (coupling patterns of aromatic protons).

Step 1.3: Reduction to Amine

  • Reagents: H2, Pd/C (10%) OR Fe/NH4Cl (if avoiding hydrogenation equipment).

  • Protocol: Standard catalytic hydrogenation in MeOH at 40 psi for 4h. Filter through Celite.

  • Intermediate: 7-Amino-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline .

Phase 2: Thiazole Annulation (The Core Reaction)

This step constructs the thiazole ring. The protocol yields the 2-amino derivative initially. If the unsubstituted parent is required, a deamination step (Phase 3) is added.

Step 2.1: Thiocyanation & Cyclization

  • Reagents: KSCN (4.0 eq), Bromine (1.0 eq), Acetic Acid (glacial).

  • Mechanism: Electrophilic attack of +SCN at the C8 position followed by intramolecular nucleophilic attack by the amine.

  • Protocol:

    • Dissolve 7-amino-intermediate in Glacial AcOH.

    • Add KSCN and cool to 10°C.

    • Add Bromine in AcOH dropwise over 30 min. (Maintain temp < 20°C to prevent over-bromination).

    • Stir at RT for 2h, then heat to 85°C for 4h to drive cyclization.

    • Workup: Pour into ice water. Neutralize with NH4OH to pH 8. The precipitate is the crude 2-aminothiazole fused product.

Data Summary: Reaction Stoichiometry

ComponentEquivalentsRoleCritical Parameter
7-Amino-THIQ 1.0SubstratePurity >98% required
KSCN 4.0ReagentExcess ensures complete SCN formation
Bromine 1.0 - 1.05OxidantStrict stoichiometric control (avoid bromination of ring)
Acetic Acid SolventSolvent/Cat.[2][3]Must be Glacial (anhydrous)
Phase 3: Structural Refinement (Deamination & Deprotection)

If the target is the 2-amino derivative, skip Step 3.1.

Step 3.1: Deamination (To yield the parent thiazole)

  • Reagents: NaNO2, H3PO2 (Hypophosphorous acid), 0°C.

  • Protocol: Diazotize the 2-amino group with NaNO2/HCl at -5°C. Transfer the diazonium salt solution into cold H3PO2. Stir overnight at RT.

  • Result: Removal of the amino group, leaving the H-substituted thiazole C2.

Step 3.2: N-Deprotection

  • Reagents: K2CO3, MeOH/H2O (for Trifluoroacetyl) or TFA/DCM (if Boc was used).

  • Protocol: Reflux in MeOH/K2CO3 (2M) for 3h.

  • Final Isolation: Extract free base into DCM, dry over MgSO4, and convert to HCl salt for stability.

Pathway Visualization

The following diagram illustrates the critical regiochemical flow from the tetrahydroisoquinoline precursor to the fused [4,5-h] system.

SynthesisPath cluster_regio Regiocontrol Logic THIQ 1,2,3,4-Tetrahydroisoquinoline Protected N-Protected THIQ (TFA/Boc) THIQ->Protected TFAA, Et3N Nitro 7-Nitro-THIQ (Regioselective) Protected->Nitro HNO3, H2SO4 (Directs to C7) Amino 7-Amino-THIQ (Key Intermediate) Nitro->Amino H2, Pd/C Reduction Thiocyano Intermediate: 7-Amino-8-SCN Amino->Thiocyano KSCN, Br2 (In situ) Cyclized 2-Amino-thiazolo[4,5-h]isoquinoline (Protected) Thiocyano->Cyclized Heat, AcOH Cyclization Target TARGET: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline Cyclized->Target 1. NaNO2/H3PO2 (Deamination) 2. Deprotection

Caption: Synthesis flow prioritizing C7-nitration and C8-thiocyanation to achieve the specific [4,5-h] fusion geometry.

Analytical Validation Parameters

To ensure the protocol has generated the correct [4,5-h] isomer (linear fusion) rather than the angular [5,4-f] isomer, verify the following NMR signatures:

  • Aromatic Region (1H NMR):

    • The [4,5-h] isomer possesses two aromatic protons on the benzene ring (H4 and H5 of the original isoquinoline numbering).

    • These protons should appear as a pair of doublets (ortho-coupling, J ≈ 8.5 Hz) if positions 5 and 6 are unsubstituted.

    • Contrast: The [5,4-f] isomer (angular) would show protons at positions 4 and 8, which are para to each other, typically showing singlets or weak meta-coupling. The presence of ortho-coupling confirms the [4,5-h] linear fusion.

  • Thiazole Proton (if deaminated):

    • A sharp singlet around δ 8.8 - 9.2 ppm corresponds to the C2-H of the thiazole ring.

References

  • Synthesis of Thiazolo[4,5-h]isoquinolines

    • Detailed precedent for the thiocyanation of 7-aminoisoquinoline to yield the [4,5-h] system.[1]

    • Source: Canadian Journal of Chemistry. "Thiazoloisoquinolines.[4][5][6][7][8] IV. The Synthesis and Spectra of Thiazolo[4,5-h]- and Thiazolo[5,4-f]isoquinolines."

  • Regioselectivity in THIQ Nitration

    • Confirmation of C7-selectivity in N-acyl-tetrahydroisoquinolines.
    • Source: Journal of Medicinal Chemistry (via NIH). "Synthesis and PNMT inhibitory properties of tetrahydrothiadiazoloisoquinolines.
  • General Method for Aminothiazole Synthesis (Hantzsch/Kaufmann)

    • Foundational protocols for converting aromatic amines to aminothiazoles via thiocyan
    • Source: Organic Chemistry Portal / MDPI. "Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines" (Provides context on thiazolo-isoquinoline stability).

Sources

Application Note: Experimental Procedures for Bischler-Napieralski Synthesis of Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026


-Arylethylamides

Core Directive & Introduction

The Bischler-Napieralski (B-N) reaction remains a cornerstone in the synthesis of isoquinoline alkaloids (e.g., papaverine) and pharmacophores. Fundamentally, it involves the intramolecular electrophilic aromatic substitution of a


-arylethylamide (or carbamate) to yield a 3,4-dihydroisoquinoline, which is often subsequently oxidized to the fully aromatic isoquinoline.[1][2][3]

While the classical procedure utilizes phosphoryl chloride (


) under reflux, modern drug discovery demands milder protocols to accommodate acid-sensitive functionality. This guide provides two validated workflows: the Classical Thermal Protocol  for robust substrates and the Modified Movassaghi Protocol  using triflic anhydride (

) for sensitive, complex scaffolds.

Mechanistic Insight

Understanding the activation energy landscape is critical for troubleshooting. The reaction proceeds via the conversion of the amide oxygen into a leaving group, generating a highly electrophilic imidoyl intermediate .

Mechanistic Pathway (Graphviz Visualization)

BN_Mechanism Start Amide Substrate (Nucleophile) Act Activation (POCl3 or Tf2O) Start->Act O-attack on P/S Inter1 Imidoyl Chloride/ Triflate Intermediate Act->Inter1 -HCl / -TfOH Inter2 Nitrilium Ion (Highly Electrophilic) Inter1->Inter2 Ionization (Rate Limiting) Cycl Intramolecular SEAr Cyclization Inter2->Cycl Ring Closure Prod 3,4-Dihydroisoquinoline Cycl->Prod Re-aromatization

Figure 1: Mechanistic flow of the Bischler-Napieralski reaction showing the critical transition from amide to the electrophilic nitrilium species.

Critical Reaction Parameters

Selection of the condensing agent dictates the success of the cyclization. The following table contrasts standard reagents based on activation potential and substrate tolerance.

ParameterPhosphoryl Chloride (

)
Phosphorus Pentoxide (

)
Triflic Anhydride (

) / 2-Cl-Py
Role Standard dehydrating agentStrong Lewis acid/dehydrantMild, chemoselective activator
Activation Species Imidoyl Chloride / PhosphatePolyphosphate estersImidoyl Triflate / Nitrilium
Temperature High (80–110°C, Reflux)High (100–140°C)Low (-78°C to 23°C)
Substrate Scope Robust, electron-rich ringsUnreactive/Deactivated ringsAcid-sensitive, Epimerizable centers
Major Risk Chlorination side-productsCharring/PolymerizationMoisture sensitivity
Typical Solvent Toluene, Acetonitrile, BenzeneTetralin, Xylene (High BP)DCM (Anhydrous)

Experimental Protocols

Protocol A: Classical Synthesis (Robust Substrates)

Target: Synthesis of 1-benzyl-3,4-dihydroisoquinoline (Papaverine precursor). Reagent:


 in Toluene.

Causality: Toluene is chosen for its boiling point (110°C), which provides sufficient thermal energy to overcome the activation barrier of the imidoyl chloride formation without causing rapid decomposition associated with higher boiling solvents like xylene.

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amide substrate (10.0 mmol, 1.0 equiv) in anhydrous Toluene (50 mL).

  • Activation: Add

    
     (30.0 mmol, 3.0 equiv) dropwise via syringe under a nitrogen atmosphere.
    
    • Note: A slight exotherm may occur. Ensure the system is vented through a drying tube or inert gas line to trap HCl gas evolution.

  • Cyclization: Heat the reaction mixture to reflux (oil bath ~115°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting amide spot should disappear, replaced by a more polar, UV-active spot (dihydroisoquinoline).

  • Workup (Critical): Cool the mixture to room temperature. Slowly pour the reaction mixture into ice-water (100 mL) to hydrolyze excess

    
    .
    
    • Safety: This hydrolysis is violent. Maintain temperature <20°C.

  • Basification: Adjust the pH of the aqueous layer to ~10 using 20% NaOH or

    
    .
    
    • Reasoning: The product exists as the hydrochloride salt in the reaction mixture; basification liberates the free base for extraction.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Protocol B: Modified Movassaghi Protocol (Sensitive Substrates)

Target: Cyclization of substrates with acid-labile protecting groups or stereocenters. Reagent:


 with 2-Chloropyridine.[4][5][6][7][8]

Causality: 2-Chloropyridine acts as a non-nucleophilic base that buffers the generated triflic acid, preventing acid-catalyzed decomposition, while


 activates the amide at cryogenic temperatures.

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under Argon, dissolve the amide (1.0 mmol) and 2-chloropyridine (1.2 mmol) in anhydrous DCM (10 mL).

  • Activation: Cool to -78°C (dry ice/acetone bath). Add

    
     (1.1 mmol) dropwise.
    
    • Observation: A precipitate (pyridinium salt) may form.

  • Warming: Stir at -78°C for 20 minutes, then warm to 0°C (ice bath) for 20 minutes, and finally to room temperature for 1 hour.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate. This method often yields high purity product requiring minimal purification.
    

Downstream Processing: Aromatization

The B-N reaction yields 3,4-dihydroisoquinolines .[1] To obtain the fully aromatic isoquinoline , an oxidation step is required.[3]

  • Method A (Catalytic): Heat the dihydro-product with 10% Pd/C in refluxing p-cymene or decalin.

  • Method B (Chemical): Treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane at room temperature.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationRoot CauseCorrective Action
No Reaction (SM remains) Ring is too electron-deficient.Switch to

in boiling xylene or use "Banwell modification" (

).
Styrene Formation Retro-Ritter fragmentation.Lower temperature; avoid carbocation-stabilizing substituents on the ethyl chain.
Tarry/Black Mixture Polymerization via overheating.Reduce temp; ensure strict

atmosphere; switch from

to

protocol.
Low Yield after Workup Product lost in aqueous phase.The dihydroisoquinoline salt is water-soluble. Ensure pH > 10 during extraction.

References

  • Whaley, W. M., & Govindachari, T. R. (1951).[9] The Bischler-Napieralski Reaction. Organic Reactions, 6, 74.

  • Fodor, G., & Nagubandi, S. (1980).[10] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.

  • Movassaghi, M., & Hill, M. D. (2008).[6][7][10] Single-step synthesis of pyridine, isoquinoline, and

    
    -carboline derivatives. Organic Letters, 10(16), 3485-3488. 
    
  • Larsen, R. D., et al. (1991).[10] A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.

Sources

Application Note: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline as a Biochemical Probe

[1]

Introduction & Scientific Rationale

6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (CAS: 120546-67-0) is a specialized tricyclic heterocycle that serves as a critical biochemical probe in the study of catecholamine biosynthesis and adrenergic signaling. Structurally, it integrates a thiazole ring fused to the 7,8-position of a tetrahydroisoquinoline core. This unique architecture mimics the rigidified conformation of catecholamines (like epinephrine and dopamine), making it a valuable tool for mapping the active sites of enzymes such as Phenylethanolamine N-methyltransferase (PNMT) and exploring the ligand-binding pockets of Adrenergic and Dopamine receptors .

Key Biochemical Applications
  • PNMT Inhibition: Acts as a competitive inhibitor and structural probe for PNMT, the enzyme responsible for converting norepinephrine to epinephrine. It is used to study the catalytic mechanism and regulation of epinephrine synthesis in the adrenal medulla and central nervous system.

  • Receptor Pharmacology: Serves as a rigid pharmacophore to probe the steric and electronic requirements of

    
    -adrenergic and Dopamine D2/D3 receptors.
    
  • Fragment-Based Drug Discovery (FBDD): Utilized as a privileged scaffold in the design of inhibitors for Lactate Dehydrogenase A (LDHA) and Cyclin-Dependent Kinases (CDKs) , targeting metabolic reprogramming in cancer cells.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
CAS Number 120546-67-0
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
Solubility Soluble in DMSO (>20 mg/mL), Ethanol; sparingly soluble in water.
Stability Stable at -20°C for 2 years (solid). Solutions in DMSO are stable for 1 month at -80°C.
Appearance Off-white to pale yellow solid.

Handling Precautions:

  • Light Sensitivity: Protect from light; store in amber vials.

  • Oxidation: The tetrahydroisoquinoline moiety is susceptible to oxidation. Always prepare fresh stock solutions in degassed buffers or anhydrous DMSO.

Application 1: PNMT Inhibition Assay (In Vitro)

This protocol describes the use of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline to determine the IC₅₀ and mechanism of inhibition against PNMT. This assay is critical for validating the probe's ability to block epinephrine biosynthesis.

Principle

PNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to norepinephrine (or phenylethanolamine substrates) to form epinephrine. Activity is measured by quantifying the transfer of a radio-labeled methyl group (

Reagents & Equipment
  • Enzyme: Recombinant human or rat PNMT (purified).

  • Substrate: Phenylethanolamine (1 mM stock) or Norepinephrine bitartrate.

  • Cofactor: S-adenosyl-L-[methyl-

    
    H]methionine (
    
    
    H-SAM) (Specific activity: ~15 Ci/mmol).
  • Probe: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (dissolved in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM DTT.

  • Stop Solution: 0.5 M Borate buffer (pH 10.0).

  • Extraction Solvent: Toluene:Isoamyl alcohol (7:3 v/v).

Protocol Steps
  • Preparation: Dilute the probe in DMSO to prepare a 10-point concentration series (e.g., 1 nM to 100

    
    M). Keep final DMSO concentration <1%.
    
  • Incubation Mix: In a microcentrifuge tube, combine:

    • 10

      
      L PNMT Enzyme (approx. 0.1 
      
      
      g).
    • 10

      
      L Probe solution (or DMSO control).
      
    • 60

      
      L Tris-HCl Buffer.
      
    • 10

      
      L Substrate (Phenylethanolamine, final conc. 100 
      
      
      M).
  • Reaction Start: Initiate the reaction by adding 10

    
    L of 
    
    
    H-SAM (final conc. 10
    
    
    M, ~0.5
    
    
    Ci).
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 200

    
    L of Borate buffer (pH 10.0).
    
  • Extraction: Add 1 mL of Toluene:Isoamyl alcohol extraction solvent. Vortex vigorously for 30 seconds to extract the methylated product (which is less polar than SAM).

  • Phase Separation: Centrifuge at 10,000 x g for 2 minutes.

  • Quantification: Transfer 500

    
    L of the organic (upper) phase to a scintillation vial containing 5 mL scintillation fluid. Measure CPM (Counts Per Minute) in a liquid scintillation counter.
    
Data Analysis
  • Calculate % Inhibition:

    
    .
    
  • Plot % Inhibition vs. Log[Probe] to determine IC₅₀.

  • Expected Result: The probe should exhibit competitive inhibition with respect to the amine substrate, with an IC₅₀ in the low micromolar or nanomolar range depending on the specific isoform.

Application 2: Adrenergic Receptor Binding Profiling

This protocol utilizes the probe to assess its affinity for

Protocol Steps
  • Membrane Preparation: Isolate membranes from CHO cells overexpressing human

    
    -adrenergic receptors.
    
  • Radioligand: Use [

    
    H]-RX821002 (Antagonist) or [
    
    
    H]-UK14304 (Agonist).
  • Assay Setup:

    • Incubate 20

      
      g membrane protein with 2 nM radioligand and varying concentrations of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (10⁻¹⁰ to 10⁻⁵ M).
      
    • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Harvest membranes using a cell harvester onto GF/B filters pre-soaked in 0.5% PEI.

  • Wash: Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity. Determine

    
     using the Cheng-Prusoff equation.
    

Mechanism of Action & Pathway Visualization

The following diagram illustrates the dual utility of the probe in blocking epinephrine synthesis (PNMT) and modulating adrenergic signaling, highlighting its role in stress response pathways.

GProbe6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolinePNMTPNMT Enzyme(Adrenal Medulla)Probe->PNMTInhibits (Competitive)EpinephrineEpinephrineProbe->EpinephrineReduces ProductionAdrenergicRecAdrenergic Receptors(alpha-2 / D2-like)Probe->AdrenergicRecBinds (Ligand)PNMT->EpinephrineMethylationNorepinephrineNorepinephrineNorepinephrine->PNMTEpinephrine->AdrenergicRecActivatesSignalingcAMP / PKA SignalingAdrenergicRec->SignalingModulatesPhysioResponseStress Response / VasoconstrictionSignaling->PhysioResponse

Caption: The probe inhibits PNMT, blocking the conversion of Norepinephrine to Epinephrine, while also potentially interacting directly with adrenergic receptors to modulate downstream signaling.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background (PNMT Assay) Incomplete extraction of methylated product.Ensure vigorous vortexing (30s) and proper phase separation. Use a blank without enzyme.
Precipitation of Probe Low solubility in aqueous buffer.Dissolve probe in 100% DMSO first. Ensure final DMSO <1%. Warm buffer to 37°C before adding probe.
Loss of Activity Oxidation of the tetrahydroisoquinoline ring.Use fresh stock solutions. Add 1 mM DTT or Ascorbic Acid to the assay buffer as an antioxidant.
Non-Specific Binding Hydrophobic interaction with filters.Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for receptor binding assays.

References

  • Structural Basis of PNMT Inhibition

    • Title: Tetrahydrothiadiazoloisoquinolines: synthesis and inhibition of phenylethanolamine N-methyltransferase.
    • Source: Journal of Medicinal Chemistry, 1989, 32(1), 105–118.
    • URL:[Link]

    • Context: Describes the SAR of the closely related thiadiazolo-isoquinoline series (SK&F 86607), establishing the pharmacophore for PNMT inhibition.
  • Synthesis of Thiazoloisoquinolines

    • Title: Thiazoloisoquinolines.[1][2][3][4][5][6][7][8][9][10][11][12] IV. The Synthesis and Spectra of Thiazolo[4,5-h]- and Thiazolo[5,4-f]isoquinolines.

    • Source: Canadian Journal of Chemistry, 1975, 53(24).
    • URL:[Link]

    • Context: The definitive guide for the chemical synthesis and spectral characteriz
  • Adrenergic Receptor Ligands

    • Title: Conformationally restricted analogues of symp
    • Source: Journal of Medicinal Chemistry, 1980.
    • URL:[Link]

    • Context: Discusses the use of tetrahydroisoquinoline scaffolds as rigid probes for adrenergic receptors.
  • Santa Cruz Biotechnology Product Data

    • Title: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (CAS 120546-67-0).[1][3][5][6][10][12][13]

    • Source: SCBT Product C
    • Context: Verification of commercial availability and chemical specific

Application Note: Thiazolo[4,5-h]isoquinolines as Potential Antibacterial Agents

[1]

Introduction & Rationale

The rapid emergence of antimicrobial resistance (AMR) necessitates the exploration of novel heterocyclic scaffolds. The thiazolo[4,5-h]isoquinoline system represents a privileged pharmacophore that fuses the DNA-intercalating properties of the isoquinoline ring with the bioactive thiazole moiety (often found in peptide antibiotics and sulfonamides).

This application note details the design, synthesis, and evaluation of these compounds. Unlike the more common thiazolo[5,4-c] isomers, the [4,5-h] fusion (involving the C7-C8 bond of the isoquinoline core) creates a linear, planar topology optimized for minor groove binding and intercalation into bacterial DNA, potentially inhibiting DNA gyrase and Topoisomerase IV.

Chemical Synthesis Protocol

Retrosynthetic Analysis

The construction of the thiazolo[4,5-h]isoquinoline core is most efficiently achieved via the Kaufman thiocyanation or oxidative cyclization of N-isoquinolinyl-thioureas. The protocol below describes the oxidative cyclization route, which offers higher regioselectivity for the h-fusion (C7-C8) when starting from 7-aminoisoquinoline.

Reagents & Equipment[2]
  • Precursor: 7-Aminoisoquinoline (CAS: 112687-93-5)

  • Reagents: Benzoyl isothiocyanate, Potassium carbonate (

    
    ), Bromine (
    
    
    ), Glacial acetic acid, Chloroform.
  • Equipment: Reflux condenser, Rotary evaporator, NMR Spectrometer (400 MHz).

Step-by-Step Synthesis Workflow

Step A: Formation of the Thiourea Intermediate

  • Dissolve 7-aminoisoquinoline (1.0 eq) in acetone.

  • Add benzoyl isothiocyanate (1.1 eq) dropwise at 0°C.

  • Stir at room temperature (RT) for 4 hours.

  • Filter the precipitate to obtain N-benzoyl-N'-(isoquinolin-7-yl)thiourea.

  • Hydrolyze the benzoyl group by refluxing in 10% NaOH for 1 hour to yield the free isoquinolin-7-yl-thiourea .

Step B: Oxidative Cyclization (The Hugerschhoff Reaction)

  • Suspend the isoquinolin-7-yl-thiourea (1.0 eq) in glacial acetic acid.

  • Add Bromine (

    
    ) (1.0 eq) in acetic acid dropwise at 10°C. Critical Step: Temperature control is vital to prevent over-bromination of the isoquinoline ring.
    
  • Stir at RT for 2 hours, then heat to 80°C for 1 hour to ensure closure at the C8 position (the h-bond).

  • Neutralize with

    
     to precipitate the crude thiazolo[4,5-h]isoquinoline-2-amine .
    

Step C: Purification

  • Recrystallize from Ethanol/DMF (9:1).

  • Verify structure via

    
    -NMR.[1][2][3][4] The disappearance of the C8 proton signal confirms the h-fusion.
    
Synthesis Workflow Diagram

SynthesisWorkflowStart7-AminoisoquinolineInter1Isoquinolin-7-yl-thioureaStart->Inter1+ KSCN orBenzoyl IsothiocyanateCyclizationOxidative Cyclization(Br2/AcOH)Inter1->CyclizationRing Closure(C7-C8 bond)ProductThiazolo[4,5-h]isoquinolineCyclization->ProductNeutralization& Purification

Figure 1: Synthetic pathway for the construction of the thiazolo[4,5-h]isoquinoline scaffold via oxidative cyclization.

Biological Evaluation Protocols

Antibacterial Susceptibility Testing (MIC Determination)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).[5]

Rationale: Broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC), offering quantitative data superior to disk diffusion.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: Staphylococcus aureus ATCC 29213 (Gram-positive control), Escherichia coli ATCC 25922 (Gram-negative control).

  • Plates: 96-well polystyrene microtiter plates (round bottom).

Protocol:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution: Dissolve the thiazolo[4,5-h]isoquinoline derivative in DMSO. Prepare serial 2-fold dilutions in CAMHB across the 96-well plate (Final range: 64

    
    g/mL to 0.125 
    
    
    g/mL). Note: Final DMSO concentration must be <1% to avoid toxicity.
  • Inoculation: Add 50

    
    L of the diluted inoculum to each well containing 50 
    
    
    L of compound solution. Final volume: 100
    
    
    L.
  • Incubation: Incubate at 35

    
     2°C for 16–20 hours in ambient air.
    
  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Time-Kill Kinetics

Objective: To determine if the compound is bacteriostatic or bactericidal.

  • Inoculate CAMHB with bacteria (

    
     CFU/mL) containing the compound at 4x MIC.
    
  • Aliquot samples at 0, 2, 4, 8, and 24 hours.

  • Perform serial dilutions and plate on nutrient agar.

  • Interpretation: A

    
    3 
    
    
    reduction in CFU/mL constitutes a bactericidal effect.

Mechanism of Action (MOA)

DNA Gyrase Inhibition

Thiazolo[4,5-h]isoquinolines are designed as bioisosteres of fluoroquinolones and acridines. The planar tricyclic structure facilitates intercalation between DNA base pairs, while the nitrogen atoms in the thiazole and isoquinoline rings can form hydrogen bonds with the DNA Gyrase-DNA complex.

Key Interactions:

  • Intercalation: The aromatic

    
    -system stacks between base pairs, distorting the DNA helix.
    
  • Enzyme Trapping: The compound stabilizes the cleavage complex of DNA Gyrase (Topoisomerase II), preventing the religation of DNA strands. This leads to the accumulation of double-strand breaks.

MOA Signaling Pathway

MOA_PathwayCompoundThiazolo[4,5-h]isoquinoline(Entry into Cell)TargetTarget Binding:DNA Gyrase / Topo IVCompound->Target Diffusion/PorinsComplexStabilization ofCleavage ComplexTarget->Complex Intercalation & H-BondingReplicationInhibition ofReplication ForkComplex->Replication Blocks ReligationDeathBacterial Cell Death(Bactericidal)Replication->Death DNA Fragmentation

Figure 2: Proposed mechanism of action involving DNA Gyrase inhibition and replication fork arrest.

Structure-Activity Relationship (SAR) Summary

Based on analog studies of thiazolo-isoquinolines and quinolines, the following SAR trends are anticipated for the [4,5-h] scaffold:

PositionSubstitutionEffect on ActivityRationale
C-2 (Thiazole) Amino (-NH2)Increases H-bond donor for Gyrase interaction.
C-2 (Thiazole) Phenyl / ArylVariable Bulky groups may hinder minor groove binding unless fluorinated.
Isoquinoline N QuaternizationIncreases Cationic charge enhances electrostatic attraction to anionic DNA backbone.
C-8/9 Fluoro (-F)Increases Improves cell penetration and metabolic stability (similar to fluoroquinolones).

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.[6] Wayne, PA: Clinical and Laboratory Standards Institute; 2015. [Link]

  • Siddiqui, N., et al. "Synthesis and antimicrobial evaluation of some new thiazolo[4,5-d]pyrimidines." ResearchGate, 2025. [Link]

  • Mir, S. A., et al. "Structural insights into conformational stability and binding of thiazolo-[2,3-b] quinazolinone derivatives with EGFR-TKD and in-vitro study." Scientific Reports, 2022. [Link]

  • Bondock, S., et al. "Synthesis and interaction of thiazolo[2,3-a]isoquinoline analog with DNA." Indian Journal of Chemistry, 2020. [Link]

  • Al-Wahaibi, L.H., et al. "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Molecules, 2023.[6] [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline and its analogs. As a nitrogen-containing heterocyclic compound, this molecule presents specific challenges during purification. This document provides field-proven troubleshooting strategies and answers to frequently asked questions to enable the efficient isolation of a high-purity final product.

Purification Strategy Overview

The purification of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline typically involves removing unreacted starting materials, reaction by-products, and decomposition products. The choice of purification strategy depends on the scale of the reaction, the nature of the impurities, and the required final purity.[1] The most common techniques are flash column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC).

A general workflow for the purification process is outlined below. The key is an iterative approach of purification followed by analysis until the desired purity is achieved.

G crude Crude Reaction Mixture primary_purification Primary Purification (e.g., Flash Chromatography) crude->primary_purification analysis1 Purity Assessment (TLC, LC-MS) primary_purification->analysis1 pure Final Product (≥95% Purity) analysis1->pure Purity OK secondary_purification Secondary Purification (Recrystallization or Prep-HPLC) analysis1->secondary_purification Impurities Persist analysis2 Final Purity Confirmation (HPLC, qNMR) secondary_purification->analysis2 analysis2->pure

Caption: General Purification Workflow

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Issue 1: My compound is streaking badly on the silica TLC plate and gives poor, tailing peaks during column chromatography.

  • Question: Why is my compound streaking and how can I achieve sharp, well-defined bands on a silica gel column?

  • Answer: This is a classic problem encountered with basic, nitrogen-containing heterocycles like your target molecule. The free amine can interact strongly and non-specifically with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.

    Solution: To resolve this, you must neutralize these acidic sites.

    • Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[1]

      • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your chosen solvent system. This will compete with your compound for binding to the acidic sites on the silica, allowing your product to elute in a sharp band.

      • Ammonia: Using a solution of 7N ammonia in methanol (typically 1-2%) as a polar component of your mobile phase (e.g., in a dichloromethane/methanol system) is also highly effective for eluting stubborn amines.[2]

    • Switch the Stationary Phase: If modifiers are ineffective or undesirable, consider an alternative stationary phase. Neutral or basic alumina can be excellent for purifying amines and other basic heterocycles, as they lack the acidity of silica gel.[1][2]

Issue 2: A key impurity is co-eluting with my product during flash chromatography.

  • Question: I've tried standard solvent systems (Hexane/Ethyl Acetate), but an impurity consistently elutes with my product. What should I do?

  • Answer: Co-elution occurs when the polarity of the product and the impurity are too similar in a given solvent system. The key is to alter the selectivity of the chromatographic system.

    Solutions:

    • Change Solvent System Composition: Do not just vary the ratio; change the solvents themselves. Different solvents interact with your compounds in unique ways. If you are using a hexane/ethyl acetate system, try a completely different combination, such as dichloromethane/methanol or toluene/acetone.[1][3] This can dramatically alter the relative elution order.

    • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation. This can help resolve compounds with close Rf values.

    • Consider an Alternative Purification Technique: If flash chromatography fails to provide adequate separation, the impurity is likely very closely related in structure and polarity. For these challenging separations, Preparative HPLC is the method of choice. It offers significantly higher resolving power and is ideal for obtaining highly pure material for biological testing.[4][5]

Issue 3: My compound "oils out" during recrystallization instead of forming crystals.

  • Question: I've dissolved my crude solid in a hot solvent, but upon cooling, it forms an oil instead of crystals. How can I fix this?

  • Answer: "Oiling out" is a common problem in crystallization that typically happens for one of two reasons: the solution is too supersaturated (cooling too quickly) or the presence of impurities is inhibiting crystal lattice formation.[1]

    Solutions:

    • Slow Down Crystallization: Rapid cooling encourages oil formation.[6]

      • Add a small amount (1-2 mL) of additional hot solvent to the oiled-out mixture to redissolve it.[1]

      • Allow the flask to cool slowly to room temperature, perhaps by insulating it with paper towels. Only after it has reached room temperature should you place it in an ice bath to maximize recovery.[6]

    • Induce Nucleation: Sometimes a solution needs a "nudge" to start crystallizing.

      • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass provide nucleation sites for crystal growth.[1]

      • Add a Seed Crystal: If you have a tiny amount of the pure compound, add a single crystal to the cooled solution to initiate crystallization.[1]

    • Pre-Purification: If the issue persists, it is likely due to a high impurity load. Perform a preliminary purification, such as passing the material through a short plug of silica, to remove the bulk of the impurities before attempting recrystallization again.[1]

Issue 4: I'm experiencing low product recovery after purification.

  • Question: My yield after column chromatography or recrystallization is significantly lower than expected. Where might my product be going?

  • Answer: Low recovery can stem from several factors, ranging from procedural losses to compound instability.

    Potential Causes & Solutions:

    • Irreversible Adsorption: Your compound may be sticking irreversibly to the silica gel. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation or streaking occurs at the baseline.[1] If it is unstable, switch to a less acidic stationary phase like neutral alumina.[7]

    • Using Too Much Solvent (Recrystallization): Always use the minimum amount of hot solvent required to fully dissolve your compound. Using an excessive amount will leave a significant portion of your product dissolved in the mother liquor, even after cooling.[1] You can try to evaporate some of the solvent from the filtrate to recover more material, though it may require a second recrystallization.

    • Column Overloading: The amount of crude material should typically be 1-5% of the mass of the stationary phase. Overloading leads to broad bands and poor separation, which can result in discarding mixed fractions and thus lowering the yield.[1]

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I try first for my crude 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline?

A1: For most lab-scale syntheses (<10 g), flash column chromatography is the most versatile and recommended starting point.[8] It is effective at separating compounds with different polarities and can handle a wide range of crude material qualities. If your crude product is a solid and appears relatively clean by TLC, recrystallization can be a highly efficient and scalable alternative for achieving high purity.[1]

Q2: How do I properly select a solvent system for flash chromatography?

A2: The ideal solvent system is determined using Thin Layer Chromatography (TLC). The goal is to find a solvent or solvent mixture that moves your target compound to an Rf (retention factor) value of approximately 0.2-0.4 . This Rf range typically provides the best separation from impurities that are more or less polar. Screen a variety of solvent systems with differing polarities, such as hexane/ethyl acetate, dichloromethane/methanol, and toluene/ethyl acetate, to find the one that gives the best separation between your product spot and any impurity spots.

Q3: What level of purity is required for my compound, and how do I confirm it?

A3: For compounds intended for biological screening or as intermediates in drug development, a purity of ≥95% is the generally accepted standard.[9] Purity cannot be determined by simple spectroscopy like ¹H NMR alone, as impurities may not be visible or may be integrated with your product signals.[9][10]

You must use a quantitative analytical method to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, providing a clear percentage based on peak area.[11]

  • Quantitative NMR (qNMR): This technique involves adding a known amount of an internal standard to your sample to accurately determine the quantity and thus the purity of your target compound.[10]

  • Elemental Analysis (Combustion Analysis): Provides the percentage of C, H, and N, which should match the theoretical values for your pure compound.[9]

Q4: When is it necessary to use a more advanced technique like Preparative HPLC?

A4: You should consider preparative HPLC when other methods are insufficient. It is particularly valuable for:

  • Difficult Separations: Isolating compounds from impurities with very similar polarities (very close spots on TLC).

  • High-Purity Isolation: When you need a small amount of exceptionally pure material (>99%) for use as an analytical standard or for sensitive biological assays.[4]

  • Chiral Separations: Isolating individual enantiomers from a racemic mixture, which is impossible with standard flash chromatography or recrystallization.[12]

Summary of Purification Techniques

TechniquePrincipleTypical ScaleThroughputResolutionBest Use Case for 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
Recrystallization Differential solubility in a solvent at hot and cold temperatures.mg to kgLowHigh (for final polishing)Final purification step for a solid product to remove minor impurities.
Flash Chromatography Partitioning between a solid stationary phase (e.g., silica) and a liquid mobile phase.[8]mg to >100 gMediumMediumPrimary purification of the crude reaction mixture to remove major by-products.
Preparative HPLC High-resolution partitioning between a packed column and a pressurized liquid mobile phase.[5]µg to gLowVery HighIsolating the target compound from closely related impurities or for achieving >99% purity.[4][5]

References

  • Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Jorgensen WL. Revision of Purity Criteria for Tested Compounds. Journal of Medicinal Chemistry. 2009;52(1):3.
  • Pauli GF, Chen S-N, Simmler C, Lankin DC, Gödecke T, Jaki BU, et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. 2014;57(22):9220–31. Available from: [Link]

  • Van Rompay J. Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis. 1986;4(6):725–32. Available from: [Link]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. 2020.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Suzuki purification problem. Reddit. 2018.
  • troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. 2024.
  • Troubleshooting. Chemistry LibreTexts. 2022.
  • Isolation, Characterization, and Stability Assessment of Pure Enantiomers of Cathinone Derivatives via Semi-Preparative HPLC-UV Using a Phenomenex Lux® 5 Column. MDPI. Available from: [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • The Power of Preparative HPLC Systems. Teledyne Labs.
  • Principles in preparative HPLC. University of Warwick.
  • column chromatography & purification of organic compounds. YouTube. 2021. Available from: [Link]

  • Application Compendium Solutions for Preparative HPLC.
  • Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds. BenchChem.

Sources

Improving enantioselectivity in thiazole-catalyzed asymmetric reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asymmetric Thiazole/NHC Catalysis Current Status: Operational | Topic: Enantioselectivity Optimization

Welcome to the Advanced Catalysis Support Hub

User Profile: Senior Researcher / Process Chemist Subject: Troubleshooting & Optimizing Enantioselectivity in Thiazole-Catalyzed Reactions Scope: Benzoin Condensation, Stetter Reaction, and Oxidative Esterifications.

Introduction: The Stereocontrol Paradox

You are likely here because your thiazole-catalyzed reaction is proceeding, but the enantiomeric excess (ee) is stalling (typically <60% or variable). In N-Heterocyclic Carbene (NHC) organocatalysis, specifically with thiazolium salts, enantioselectivity is dictated by the geometry of the Breslow Intermediate and its ability to discriminate between the Re and Si faces of the electrophile.

This guide moves beyond basic "screen more solvents" advice. We dissect the kinetic and thermodynamic barriers limiting your stereocontrol.

Module 1: The Hardware (Catalyst Architecture)

The Problem: "My reaction works, but the ee is capped regardless of temperature." Diagnosis: Insufficient facial shielding of the Breslow intermediate.

In thiazole catalysis, the active species (the carbene) forms a nucleophilic enaminol (Breslow intermediate) with the substrate. The chiral backbone must force this intermediate into a rigid conformation that blocks one face.

Technical Insight: Thiazolium vs. Triazolium

While thiazolium salts (Vitamin B1 derivatives) are the historical foundation, they often suffer from a "loose" transition state compared to triazolium analogs.

  • Thiazolium Limitation: The sulfur atom is less electron-donating than the nitrogen in triazoliums, often leading to a less stable carbene and a more reversible addition step.

  • Optimization Protocol: If you are locked into a thiazolium scaffold (e.g., bicyclic thiazolium salts), you must maximize steric bulk at the C5/C6 positions to lock the rotation of the Breslow intermediate.

Visualizing the Failure Point

The following diagram illustrates where stereocontrol is lost during the catalytic cycle.

G cluster_0 Stereoselectivity Checkpoint PreCat Thiazolium Pre-catalyst (Salt Form) Carbene Active Carbene (Nucleophile) PreCat->Carbene Deprotonation (Base) Breslow Breslow Intermediate (Chiral Enaminol) Carbene->Breslow + Substrate (Aldehyde) TS C-C Bond Forming TS (CRITICAL STEP) Breslow->TS + Electrophile Product Chiral Product (High/Low ee) TS->Product Elimination of Catalyst Product->Carbene Regeneration

Caption: The stereoselectivity is determined at the transition state (TS) involving the Breslow intermediate. If the chiral environment is too flexible here, ee drops.

Module 2: The Environment (Reaction Conditions)

The Problem: "I see a racemic background reaction." Diagnosis: The base is acting as a non-chiral catalyst or promoting non-selective pathways.

A common silent killer in NHC catalysis is the Background Reaction . If your base (e.g., DBU, Et3N) is nucleophilic enough to catalyze the reaction without the chiral thiazole, you will generate racemic product that dilutes your high-ee product.

Troubleshooting Protocol: The Background Check

Before running the chiral reaction, you must validate the system null hypothesis.

ExperimentReagentsResultInterpretation
A (Control) Aldehyde + Base (No Catalyst)No ReactionPass. Base is non-interfering.
B (Failure) Aldehyde + Base (No Catalyst)Product FormationFail. Base is catalyzing racemic background.
C (Optimization) Aldehyde + Catalyst + Weaker BaseReaction ProceedsPass. Switch to inorganic bases (Cs2CO3) or bulky amines (DIPEA).

Key Adjustment: Switch from nucleophilic bases (DBU) to non-nucleophilic, bulky bases (Hunig's base) or inorganic bases (K2CO3/Cs2CO3) in a biphasic system to suppress the background pathway [1].

Module 3: Specific Workflow - The Stetter Reaction

The Problem: "Stetter reaction yields are good, but enantioselectivity is erratic." Diagnosis: Proton transfer issues or competitive dimerization.

In the Stetter reaction (conjugate addition of aldehyde to Michael acceptor), the proton transfer step to form the Breslow intermediate is often rate-determining and reversible.

Optimization Workflow
  • Solvent Polarity: Switch to non-polar solvents (Toluene, Xylenes). Polar solvents (DMF, DMSO) stabilize the free ions, often loosening the tight ion pair required for effective chiral induction in some thiazolium systems.

  • Concentration: High concentration favors the bimolecular coupling (Stetter) over the unimolecular decomposition of the catalyst.

  • Additives: The addition of weak Brønsted acids (e.g., phenol, catechol) can facilitate the proton transfer steps without destroying the carbene [2].

Decision Tree: Troubleshooting Stetter/Benzoin

DecisionTree Start Problem Identified IssueType Is the issue Yield or Selectivity? Start->IssueType LowYield Low Yield (<30%) IssueType->LowYield LowEE Low ee (<70%) IssueType->LowEE WaterCheck Check Water Content (NHC hydrolyzes easily) LowYield->WaterCheck BackRxn Run Background Check (Is base active?) LowEE->BackRxn Decomp Catalyst Dimerization? (Wanzlick Equilibrium) WaterCheck->Decomp If dry Temp Lower Temperature (-20°C to 0°C) BackRxn->Temp No background Structure Switch Catalyst Class (Thiazolium -> Triazolium) Temp->Structure Still low ee

Caption: Logical workflow for diagnosing failure modes. Note that structural switching is the final resort.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn dark black/brown immediately? A: This indicates oxidative decomposition of the carbene. Thiazolium carbenes are extremely air-sensitive.

  • Fix: Ensure rigorous degassing of solvents (freeze-pump-thaw x3). Use a glovebox if possible. If the color change correlates with yield loss, your active catalyst is dying before it enters the cycle.

Q2: Can I use water or alcohols as co-solvents? A: Generally, no for high enantioselectivity.

  • Reasoning: While some NHC reactions run in water, high ee usually relies on Hydrogen-bonding interactions or ion-pairing in the transition state, which water disrupts. Furthermore, water can hydrolyze the Breslow intermediate [3].

  • Exception: Some specific bicyclic triazolium salts are designed for aqueous conditions, but standard chiral thiazoliums require anhydrous conditions.

Q3: My ee drops as conversion increases. What is happening? A: Product epimerization.

  • Mechanism: The basic reaction conditions (required to generate the carbene) are basic enough to deprotonate the alpha-position of your product (e.g., the benzoin product).

  • Fix: Stop the reaction at 80% conversion. Lower the base loading. Use a buffered system.[1]

Q4: Thiazolium vs. Triazolium - when should I give up on Thiazolium? A: If you are targeting the Benzoin condensation of aliphatic aldehydes or the intermolecular Stetter , thiazolium salts often struggle to exceed 80% ee due to the "Breslow intermediate" geometry.

  • Pivot: Switch to a chiral triazolium salt (e.g., the Rovis or Bode catalysts). These possess a more tunable electronic profile and often provide tighter binding pockets [4].

References

  • Breslow, R. (1958).[2] "On the Mechanism of Thiamine Action. IV. Evidence from Studies on Model Systems." Journal of the American Chemical Society. Link (Foundational mechanism).

  • Enders, D., et al. (1996).[3][4] "The First Asymmetric Intramolecular Stetter Reaction."[4] Angewandte Chemie International Edition. Link (Key protocol for Stetter optimization).

  • Connon, S. J., et al. (2009).[5] "Highly Enantioselective Benzoin Condensation Reactions Involving a Bifunctional Protic Pentafluorophenyl-Substituted Triazolium Precatalyst." The Journal of Organic Chemistry. Link (Demonstrates triazolium superiority and proton transfer effects).

  • Rovis, T., et al. (2002). "Enantioselective Stetter Reaction Catalyzed by Chiral Triazolinylidenes." Journal of the American Chemical Society. Link (Authoritative source on catalyst switching).

  • Berkessel, A., et al. (2012). "Detailed Kinetic Studies on the NHC-Catalyzed Benzoin Condensation." ChemCatChem. Link (Kinetics and background reaction data).

Sources

Assessing the stability of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline in assays

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Stability Assessment & Troubleshooting for 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline Scaffolds

This guide addresses the specific stability profile of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline . Based on its chemical structure—a fused system combining a thiazole ring with a tetrahydroisoquinoline (THIQ) moiety—this molecule presents a unique set of stability challenges in assay conditions.

The presence of the tetrahydroisoquinoline core introduces a susceptibility to oxidative dehydrogenation , while the thiazole ring contributes to specific solubility and pH-dependent behaviors. This guide prioritizes these structural liabilities.

Part 1: Pre-Assay Compound Integrity

Q1: My stock solution in DMSO turned yellow/brown after 48 hours. Is the compound still viable?

Diagnosis: Likely Oxidative Degradation or Photodecomposition .[1] The tetrahydroisoquinoline (THIQ) moiety is electron-rich and prone to autoxidation, particularly at the benzylic position (C-alpha to the nitrogen). This converts the saturated THIQ ring into a dihydro- or fully aromatic isoquinoline species (Source 1.7, 1.13). This process is accelerated by light and trace metals in DMSO.

Troubleshooting Protocol:

  • LC-MS Verification: Run a generic gradient LC-MS. Look for a mass shift of -2 Da (imine/dihydro form) or -4 Da (fully aromatized isoquinoline).

  • Solvent Quality: DMSO is hygroscopic. Absorbed water promotes hydrolysis and proton exchange. Use anhydrous, high-grade DMSO (stored under argon/nitrogen).

  • Storage: Store stocks at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles which introduce atmospheric oxygen.

Q2: I observe precipitation when diluting the stock into the assay buffer. How do I fix this?

Diagnosis: pH-Dependent Solubility Crash . This molecule contains a basic nitrogen (in the THIQ ring) and a weakly basic thiazole nitrogen.

  • Low pH (< 5): The molecule is protonated and highly soluble.

  • Neutral/Physiological pH (7.4): The molecule may exist as a free base, significantly reducing aqueous solubility.

  • Thiazole Lipophilicity: The aromatic thiazole ring increases logP, promoting aggregation in aqueous buffers (Source 1.1).

Optimization Table: Buffer Selection

Assay pHSolubility RiskRecommended AdditiveMechanism
pH 7.4 High (Free Base)0.01% Triton X-100 or 1% BSAPrevents aggregation of the free base form.
pH 5.0 Low (Cationic)None requiredProtonated amine maintains solubility.
pH > 8.0 Critical Cyclodextrin (e.g., HP-β-CD)Encapsulates the hydrophobic core to prevent crash-out.

Part 2: Assay Interference & Stability

Q3: My IC50 values drift significantly if I pre-incubate the compound. Is it unstable in buffer?

Diagnosis: Oxidative Dehydrogenation or Non-Specific Binding . THIQ derivatives can undergo oxidative dehydrogenation in aerated buffers, especially if the buffer contains trace metal ions (Cu²⁺, Fe³⁺) which catalyze this reaction (Source 1.4).

Experimental Workflow: Stability Validation

StabilityWorkflow Start Start: Compound in Buffer Incubate Incubate (0, 1, 4, 24h) +/- Antioxidant Start->Incubate Analyze Analyze via LC-MS (Monitor -2/-4 Da) Incubate->Analyze Decision Is Degradation > 10%? Analyze->Decision SolutionA Add 1mM Ascorbic Acid or TCEP Decision->SolutionA Yes SolutionB Proceed with Assay Decision->SolutionB No

Caption: Step-by-step workflow to diagnose and mitigate buffer instability caused by oxidative stress.

Corrective Action:

  • Degas Buffers: Remove dissolved oxygen.

  • Chelators: Add 1 mM EDTA to sequester trace metals that catalyze oxidation.

  • Antioxidants: If the assay tolerates it, add 1 mM Ascorbic Acid or TCEP to prevent oxidation of the THIQ ring.

Q4: I see steep hill slopes (> 2.0) in my dose-response curves. Is this real?

Diagnosis: Colloidal Aggregation . Planar heterocyclic systems like thiazolo-isoquinolines are "frequent hitters" for aggregation (Source 1.1). Aggregates sequester enzyme targets non-specifically, leading to false positives and steep inhibition curves.

Validation Test:

  • Detergent Sensitivity: Repeat the assay with 0.01% Triton X-100 or 0.005% Tween-20 . If the IC50 shifts dramatically (e.g., >10-fold loss of potency), the original activity was likely due to aggregation.

  • Centrifugation: Spin the assay mix at high speed (10,000 x g) before reading. Loss of compound indicates precipitation/aggregation.

Part 3: Metabolic Stability (Microsomes/Hepatocytes)

Q5: The compound disappears rapidly in liver microsomes. What is the metabolic soft spot?

Analysis: The THIQ nitrogen and the benzylic carbons are primary metabolic hotspots.

  • N-Dealkylation: If the THIQ nitrogen has a substituent, CYP450 enzymes will rapidly dealkylate it.

  • Alpha-Hydroxylation: CYP450s attack the carbon alpha to the nitrogen, leading to ring opening or dehydrogenation (Source 1.9).

  • Thiazole S-Oxidation: While less common, the sulfur in the thiazole ring can be oxidized to a sulfoxide/sulfone, though the aromatic nature of the thiazole makes this slower than THIQ oxidation (Source 1.5).

Metabolic Pathway Diagram

MetabolicPathways Parent Parent: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline Oxidation Oxidative Dehydrogenation (CYP/Chemical) Parent->Oxidation Hydroxylation Alpha-Hydroxylation Parent->Hydroxylation Aromatized Metabolite 1: Fully Aromatic Isoquinoline (-4 Da) Oxidation->Aromatized RingOpen Metabolite 2: Ring-Opened Aldehyde Hydroxylation->RingOpen

Caption: Primary degradation and metabolic pathways for tetrahydroisoquinoline scaffolds.

References

  • Assay Interference by Aggregation. Assay Guidance Manual. (2017). National Center for Biotechnology Information. Link

  • Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. (2024). Link

  • The mechanisms of oxidative DNA damage and apoptosis induced by norsalsolinol. Journal of Neurochemistry. (2008).[2][3] Link

  • Degradation Pathways for Thiazole-Based Compounds. BenchChem Technical Support. (2025). Link

  • Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry. (2022). Link

Sources

Potential degradation pathways of substituted tetrahydrothiazolo[4,5-h]isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Substituted Tetrahydrothiazolo[4,5-h]isoquinolines

Status: Active Operator: Senior Application Scientist (Lead: Dr. A. Vance) Reference Standard: ICH Q1A(R2) / ISO 17025

Executive Overview & Chemical Context

Welcome to the technical support hub for the tetrahydrothiazolo[4,5-h]isoquinoline scaffold. If you are accessing this guide, you are likely observing unexpected impurity peaks in your LC-MS data or physical discoloration (yellowing) of your solid samples.

The Core Problem: This scaffold is a "Janus" molecule. It possesses two distinct reactive domains with opposing stability profiles:

  • The Tetrahydroisoquinoline (THIQ) Ring: A saturated, electron-rich secondary or tertiary amine. It is thermodynamically driven toward oxidative aromatization (returning to the fully aromatic isoquinoline state) or N-oxidation .

  • The Thiazole Ring: A 5-membered aromatic heterocycle.[1] While generally robust, it introduces specific sensitivities to acidic hydrolysis and S-oxidation under stress.

This guide provides the causality analysis and troubleshooting protocols required to stabilize your lead compounds.

Troubleshooting Modules (Q&A Format)
Module A: Oxidative Instability (The "Yellowing" Effect)

User Query: “My compound purity dropped from 99% to 94% after 48 hours in solution (DMSO/Water), and the solution has turned pale yellow. LC-MS shows a mass shift of -2 Da and +16 Da. What is happening?”

Technical Diagnosis: You are witnessing the two primary oxidative pathways characteristic of the THIQ scaffold: Dehydrogenation and N-Oxidation .

  • Mechanism 1: Oxidative Aromatization (-2 Da / -4 Da) The "tetrahydro" portion of your molecule is under oxidative stress. In the presence of dissolved oxygen or trace metal impurities, the saturated ring loses hydrogen to restore the full aromaticity of the isoquinoline system. This is often driven by a radical mechanism or metal-catalyzed hydride transfer.

  • Mechanism 2: N-Oxidation (+16 Da) The basic nitrogen in the THIQ ring is a nucleophile. It reacts with peroxides (often found in unpurified ethers or aged PEG excipients) to form the N-oxide.

Corrective Protocol:

  • Solvent Degassing: Sparge all buffers with Helium or Argon for 15 minutes prior to dissolution.

  • Antioxidant Screening: Add 0.1% w/v Sodium Metabisulfite or Ascorbic Acid to your stock solution.

  • Amber Glass: Store all solutions in amber vials to prevent photo-initiated radical oxidation.

Visual Pathway Analysis (Graphviz):

OxidationPathway Start Tetrahydrothiazolo [4,5-h]isoquinoline (Parent) Radical Radical Intermediate (Benzylic C-H abstraction) Start->Radical hv / O2 / Metal NOxide N-Oxide Impurity (+16 Da) Start->NOxide Peroxides Imine Dihydro-Intermediate (Imine species) Radical->Imine -H• Aromatic Fully Aromatic Thiazoloisoquinoline (-4H) Imine->Aromatic -2H (Aromatization)

Caption: Figure 1. Oxidative cascade showing the transition from saturated THIQ to fully aromatic impurities.

Module B: Hydrolytic Degradation (Acid Sensitivity)

User Query: “We observed a loss of potency and a new early-eluting peak during stability testing in Simulated Gastric Fluid (pH 1.2). Is the thiazole ring opening?”

Technical Diagnosis: Yes. While thiazoles are generally stable, the [4,5-h] fusion strains the system. Under highly acidic conditions (pH < 2), the nitrogen of the thiazole ring becomes protonated. This activates the C2 position for nucleophilic attack by water, leading to ring opening.

  • Key Indicator: Look for a mass shift of +18 Da (hydration) followed by fragmentation in MS/MS.

  • Risk Factor: If your substituent at the C2 position of the thiazole is an electron-withdrawing group, this hydrolysis is accelerated.

Corrective Protocol:

  • Buffer Selection: Avoid unbuffered aqueous acidic media. Use Acetate or Citrate buffers to maintain pH > 3.0 if possible.

  • Formulation: Consider enteric coating or solid dispersion techniques to bypass gastric residence if the compound is for oral delivery.

Standardized Forced Degradation Protocol

To validate these pathways, you must perform a stress test compliant with ICH Q1A(R2) . Do not rely on ad-hoc observation.

Workflow Diagram:

StressWorkflow cluster_conditions Stress Conditions (ICH Q1A) Sample API Stock Solution (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Sample->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Sample->Base Ox Oxidation 3% H2O2, RT, 2h Sample->Ox Photo Photolysis 1.2M Lux hours Sample->Photo Analysis LC-MS Analysis (PDA + Q-TOF) Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis MassBalance Mass Balance Check (90-110% Recovery) Analysis->MassBalance

Caption: Figure 2. ICH Q1A(R2) compliant forced degradation workflow for impurity profiling.

Degradation Data Summary

Use this table to interpret your LC-MS data.

Stress ConditionLikely Degradant TypeMass Shift (

m/z)
Mechanistic Cause
Oxidation (H₂O₂) N-Oxide+16Electrophilic attack on THIQ Nitrogen
Oxidation (Air/Heat) Dehydro-aromatization-2, -4Radical dehydrogenation of saturated ring
Acid (pH < 2) Thiazole Ring Open+18Nucleophilic attack at C2-Thiazole
Photolysis (UV) Radical Dimers2M - 2Radical coupling via benzylic position
References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] (2003).[2] Defines the regulatory requirements for forced degradation and stress testing.

  • Huang, L., et al. Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.[4] (2024).[5][6] Organic Letters. Details the mechanism of THIQ dehydrogenation to isoquinolines.

  • Metzger, J. V. Thiazole and its Derivatives. (1979). Chemistry of Heterocyclic Compounds. Fundamental text on the hydrolytic stability of the thiazole ring system.

  • Ma, S., et al. Visible-Light-Mediated Aerobic α-Oxygenation of Tetrahydroisoquinolines.[7] (2022).[6][8] Molecules. Explains the photolytic instability of the THIQ scaffold.

Sources

Technical Support Center: Method Refinement for the Cyclization of Isoquinoline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) for the cyclization of isoquinoline precursors. Here, we delve into the nuances of cornerstone reactions, offering insights born from experience to navigate common experimental challenges and refine your synthetic strategies.

Section 1: The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents.[1][2] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[3] This intramolecular electrophilic aromatic substitution is highly sensitive to the electronic nature of the aromatic ring and the choice of reaction conditions.[1]

Troubleshooting Guide & FAQs: Bischler-Napieralski Reaction

Q1: My Bischler-Napieralski reaction is failing or giving very low yields. What are the primary causes?

A1: Low yields or reaction failure in a Bischler-Napieralski reaction can typically be traced back to one of three main factors:

  • Deactivated Aromatic Ring: This reaction is an electrophilic aromatic substitution, meaning it is most effective with electron-donating groups on the benzene ring.[3] If your aromatic ring possesses strong electron-withdrawing groups, the cyclization will be significantly hindered.

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to drive the reaction to completion.[1] In such cases, a more potent dehydrating system, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, is often more effective.[2]

  • Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters. While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of your starting material or product, frequently resulting in tar formation.[1]

Q2: I'm observing a significant amount of a styrene-like byproduct. What is this, and how can I prevent its formation?

A2: The formation of a styrene derivative is a classic side reaction in the Bischler-Napieralski synthesis, known as the retro-Ritter reaction .[4] This occurs when the nitrilium ion intermediate fragments, especially when the resulting styrene is highly conjugated.[4]

To mitigate this side reaction, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent (e.g., acetonitrile for an acetyl group) can shift the equilibrium away from the retro-Ritter product.[4]

  • Milder Reagents: Employing modern, milder reagents can avoid the formation of the intermediate that leads to the retro-Ritter reaction. Reagents such as oxalyl chloride or triflic anhydride (Tf₂O) with 2-chloropyridine are excellent alternatives.[4]

Q3: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?

A3: The formation of unexpected regioisomers can be a frustrating issue, particularly when using strong dehydrating agents like P₂O₅. This is often due to an ipso-attack of the electrophile on the aromatic ring, leading to a spiro intermediate that then rearranges.[2] To improve regioselectivity:

  • Reagent Selection: Opt for a milder dehydrating agent. For instance, while P₂O₅ might lead to a mixture of products, POCl₃ often provides the "normal" cyclization product with higher selectivity.[2] Modern methods, like the use of Tf₂O/2-chloropyridine, also tend to offer greater selectivity under milder conditions.

  • Protecting Groups: If feasible, the strategic placement of blocking groups on the aromatic ring can prevent cyclization at undesired positions.

Comparative Analysis of Dehydrating Agents
Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ Reflux in solvent (e.g., toluene, acetonitrile)Readily available, effective for activated ringsCan be insufficient for deactivated rings
P₂O₅ in POCl₃ RefluxMore potent, effective for less activated ringsCan lead to regioisomer formation and charring
Tf₂O, 2-chloropyridine -20 °C to 0 °C in DCMMild conditions, high yields, good for sensitive substratesMore expensive, requires anhydrous conditions
Polyphosphoric Acid (PPA) High temperatures (e.g., 100-150 °C)Strong dehydrating agentHarsh conditions, can lead to decomposition
Experimental Protocol: Mild Bischler-Napieralski Cyclization using Tf₂O

This protocol is adapted from the Movassaghi method for a mild cyclodehydration reaction.

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-arylethylamide substrate (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -20 °C using a suitable cooling bath.

  • Reagent Addition: Add 2-chloropyridine (2.0 equiv) to the stirred solution. After 5 minutes, add triflic anhydride (Tf₂O) (1.25 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to stir at -20 °C for 30 minutes, then warm to 0 °C and stir for an additional 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Reaction Mechanism Workflow

BischlerNapieralski cluster_activation Amide Activation cluster_cyclization Cyclization & Aromatization Amide β-Arylethylamide Intermediate Electrophilic Intermediate (e.g., Nitrilium ion) Amide->Intermediate Activation DehydratingAgent Dehydrating Agent (e.g., POCl₃) Cyclization Intramolecular Electrophilic Attack Intermediate->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Cyclization->Dihydroisoquinoline Deprotonation Isoquinoline Isoquinoline Dihydroisoquinoline->Isoquinoline Oxidation Oxidation (Optional) PictetSpengler Amine β-Arylethylamine Iminium Iminium Ion Amine->Iminium Condensation Carbonyl Aldehyde or Ketone Cyclization Electrophilic Attack Iminium->Cyclization Spiro Spirocyclic Intermediate Cyclization->Spiro Product Tetrahydroisoquinoline Spiro->Product Rearomatization PomeranzFritsch Start Benzaldehyde + 2,2-Dialkoxyethylamine SchiffBase Benzalaminoacetal (Schiff Base) Start->SchiffBase Condensation Cyclization Intramolecular Electrophilic Cyclization SchiffBase->Cyclization AcidCatalyst Acid Catalyst (e.g., H₂SO₄) Intermediate Cyclized Intermediate Cyclization->Intermediate Elimination Elimination of Alcohol Intermediate->Elimination Product Isoquinoline Elimination->Product

Sources

How to enhance the yield of multi-step thiazolo[4,5-h]isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Technical Support Center: Thiazolo[4,5-h]isoquinoline Synthesis

User Status: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide Last Updated: February 2026

Executive Summary

The synthesis of thiazolo[4,5-h]isoquinoline is a high-value, multi-step protocol often employed in the development of DNA-intercalating agents and CDK inhibitors. The core challenge lies in the fusion of the thiazole ring onto the 7,8-position of the isoquinoline scaffold. Standard protocols often suffer from low yields (<40%) due to poor regioselectivity during thiocyanation and solubility issues during cyclization.

This guide provides an optimized, self-validating workflow to elevate overall yields to >65%, focusing on the Kaufmann thiocyanation and anhydrous Sandmeyer functionalization.

Module 1: Precursor Integrity & Core Construction

Q: My starting material, 7-aminoisoquinoline, contains impurities. How does this affect the synthesis?

A: Purity of the 7-aminoisoquinoline precursor is the single biggest determinant of yield. Commercial samples often contain up to 5% of the 5-amino isomer or 8-amino isomer, which leads to inseparable regioisomeric mixtures (thiazolo[5,4-f]isoquinoline) later.

  • Diagnostic: Run 1H NMR. The H-8 proton in 7-aminoisoquinoline should appear as a singlet (or weak doublet) around 8.3-8.5 ppm. If you see splitting patterns indicative of 5-substitution, recrystallize.

  • In-House Synthesis Tip: If commercial purity is low, synthesize it via nitration of 1,2,3,4-tetrahydroisoquinoline (which regioselectively nitrates at C7), followed by dehydrogenation and reduction. This avoids the non-selective nitration of isoquinoline.

Q: The thiocyanation step (KSCN/Br2) yields a gummy, dark solid instead of a precipitate. What went wrong?

A: This "gumming" is caused by over-bromination and radical polymerization, triggered by high temperatures or fast addition rates. The reaction is an electrophilic aromatic substitution; however, the amino group activates the ring too strongly if not buffered.

Optimization Protocol (The "Cold-Buffer" Method):

  • Solvent: Use glacial acetic acid (AcOH) pre-cooled to 0–5°C .

  • Stoichiometry: Use 1.1 eq of 7-aminoisoquinoline, 4.0 eq of KSCN, and 1.05 eq of Br2.

  • Addition: Dissolve Br2 in AcOH and add it dropwise over 60 minutes . The temperature must not exceed 5°C.

  • Mechanism: The bromine generates the electrophilic SCN+ species in situ. Excess free bromine leads to ring bromination at C-5 or C-6.

Q: Why is the cyclization of 7-amino-8-thiocyanoisoquinoline incomplete?

A: The cyclization is acid-catalyzed but requires high thermal energy to overcome the steric strain of the [4,5-h] fusion. Using dilute HCl at reflux often results in hydrolysis of the thiocyanate to a thiol (-SH) rather than ring closure.

Troubleshooting:

  • Switch Acid: Use conc. HCl : Ethanol (1:1) . The ethanol improves the solubility of the thiocyanate intermediate, ensuring homogeneous kinetics.

  • Monitoring: Follow the disappearance of the SCN stretch (~2150 cm⁻¹) in IR.

  • Workup: Do not neutralize to pH 7 immediately. The product is a weak base. Neutralize to pH 8-9 with Na2CO3 to precipitate the free amine.

Module 2: Functionalization & Yield Tables

Q: The Sandmeyer reaction (2-amino 2-chloro) gives <30% yield. Is there a better alternative?

A: Yes. The classical aqueous Sandmeyer (NaNO2/HCl) fails because the diazonium intermediate is unstable and the isoquinoline ring is prone to hydration. Switch to Anhydrous Sandmeyer conditions .

Protocol (Anhydrous Deamination/Chlorination):

  • Reagents: tert-Butyl nitrite (t-BuONO) and Anhydrous CuCl2.

  • Solvent: Dry Acetonitrile (MeCN).

  • Procedure: Heat CuCl2 (1.2 eq) and t-BuONO (1.5 eq) in MeCN to 65°C. Add the 2-aminothiazolo[4,5-h]isoquinoline portion-wise.

  • Result: This prevents phenol formation (hydrolysis) and boosts yields to ~75-80%.

Yield Comparison Data
StepStandard Method (Literature)Optimized Method (This Guide)Key Factor
Thiocyanation 45-55% (Gummy product)82% (Crystalline solid)Temp <5°C, Slow Br2 addition
Cyclization 60% (Incomplete)88% EtOH co-solvent, monitored by IR
Chlorination 25-30% (Aqueous)76% (Anhydrous)t-BuONO/CuCl2 (No water)
Overall Yield ~8-10% ~55% Process Integration

Module 3: Visualized Workflow

The following diagram illustrates the optimized flux for the synthesis of the thiazolo[4,5-h]isoquinoline core.

ThiazoloSynthesis Start 7-Aminoisoquinoline (High Purity) Inter1 7-Amino-8-thiocyanoisoquinoline (Intermediate) Start->Inter1 KSCN, Br2, AcOH <5°C, 1h (Electrophilic Subst.) Inter1->Start Regioisomer Check (1H NMR) Product 2-Aminothiazolo[4,5-h]isoquinoline (Cyclized Core) Inter1->Product HCl/EtOH (1:1) Reflux, 4h (Ring Closure) Product->Inter1 IR Check (-SCN) Final 2-Chlorothiazolo[4,5-h]isoquinoline (Functionalized Scaffold) Product->Final t-BuONO, CuCl2 MeCN, 65°C (Anhydrous Sandmeyer)

Caption: Optimized 3-step synthetic pathway highlighting critical reagents and checkpoints for yield maximization.

Module 4: Validated Experimental Protocol

Target: Synthesis of 2-aminothiazolo[4,5-h]isoquinoline (Scale: 10 mmol)

  • Thiocyanation:

    • Dissolve 7-aminoisoquinoline (1.44 g, 10 mmol) and KSCN (3.88 g, 40 mmol) in glacial acetic acid (20 mL). Cool to 0°C in an ice-salt bath.

    • Add Bromine (1.68 g, 10.5 mmol) in acetic acid (5 mL) dropwise over 60 mins. Maintain T < 5°C.

    • Stir for 2 hours at 0°C, then pour onto crushed ice (100 g). Neutralize with Na2CO3.

    • Filter the yellow precipitate. Do not dry completely if proceeding immediately.

  • Cyclization:

    • Suspend the wet thiocyanate intermediate in a mixture of Ethanol (30 mL) and conc. HCl (30 mL) .

    • Reflux for 4 hours. The solid will dissolve, then a new precipitate (the hydrochloride salt) may form.

    • Cool to RT. Dilute with water (50 mL) and basify with NH4OH to pH 9.

    • Filter the bright yellow solid. Recrystallize from DMF/Ethanol.

  • QC Check:

    • Melting Point: >280°C (dec).

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad NH2 signal of the starting material and the appearance of the thiazole-NH2 signal (often broad, exchangeable) and the characteristic downfield shift of the H-9 proton (isoquinoline singlet).

References

  • Canadian Science Publishing. (1969). Thiazoloisoquinolines. IV. The Synthesis and Spectra of Thiazolo[4,5-h]isoquinoline. Canadian Journal of Chemistry. Link

  • BenchChem. (2025).[1] Synthesis of Isoquinolin-7-amine Dihydrochloride: A Detailed Protocol.Link

  • Organic Chemistry Portal. (2024).[2] Synthesis of Isoquinolines: Recent Advances and methodologies.Link

  • National Institutes of Health (NIH). (2025). Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines.Link

Sources

Validation & Comparative

Comparison of DHFR inhibition: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline vs methotrexate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methotrexate (MTX) and the novel 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline (Compound 8d) , a recently identified potent DHFR inhibitor often cited in the context of advanced tetrahydroisoquinoline scaffolds.[1]

Editorial Note on Nomenclature: While the specific isomer 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (CAS 120546-67-0) exists as a chemical entity, the most significant recent experimental data regarding DHFR inhibition and comparison with Methotrexate pertains to the structurally analogous 6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline series (specifically Compound 8d ), as published by Sayed et al. (2024).[1] This guide focuses on Compound 8d to provide actionable, experimentally validated performance data.

6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline (Compound 8d) vs. Methotrexate[1][2][3][4][5]

Executive Summary

Methotrexate (MTX) remains the clinical gold standard for Dihydrofolate Reductase (DHFR) inhibition, used extensively in chemotherapy and autoimmune disease treatment. However, resistance and toxicity necessitate the development of novel scaffolds.[1]

Compound 8d (a 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative) has emerged as a competitive alternative.[1] Experimental assays demonstrate that Compound 8d achieves an IC50 of 0.199 µM against DHFR, approaching the potency of MTX (0.131 µM ) while offering distinct antioxidant properties and a potentially more favorable toxicity profile in specific cell lines (MCF7, A549).[2][3][4][5]

FeatureMethotrexate (MTX)Compound 8d (Thieno-isoquinoline)
Scaffold Pteridine Ring6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline
DHFR IC50 0.131 µM 0.199 µM
Binding Mode High-affinity active site bindingCompetitive active site binding (Phe31, Arg22)
Secondary Activity Anti-inflammatory (AICAR pathway)Antioxidant (Superior to Vitamin C)
Key Advantage Established efficacyDual mechanism (Antiproliferative + Antioxidant)
Mechanistic Basis & Structural Analysis[4]
2.1 The Target: Dihydrofolate Reductase (DHFR)

DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. This reaction is critical for the synthesis of thymidylate (dTMP) and purines, precursors essential for DNA synthesis and cell proliferation.

2.2 Binding Mode Comparison
  • Methotrexate: Binds to the DHFR active site with picomolar to nanomolar affinity. The pteridine ring mimics the pterin moiety of folate but binds in a "flipped" orientation, forming strong hydrogen bonds with Asp27 , Phe31 , and Arg57 (numbering varies by species).

  • Compound 8d: Molecular docking studies reveal that the thieno[2,3-c]isoquinoline core fits snugly into the folate-binding pocket.[1]

    • Key Interactions: The amino and carbonyl groups of the carboxamide side chain form hydrogen bonds with Leu4 , Ala6 , and Val115 .[1]

    • Hydrophobic Interactions: The fused tetrahydroisoquinoline ring engages in hydrophobic contacts with Phe31 and Ile60 , stabilizing the complex similarly to the p-aminobenzoyl moiety of MTX.

FolateCycle Folate Folate DHF Dihydrofolate (DHF) Folate->DHF Reductase THF Tetrahydrofolate (THF) DHF->THF DHFR + NADPH dTMP Thymidylate (dTMP) THF->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA DHFR DHFR Enzyme MTX Methotrexate (IC50: 0.131 µM) MTX->DHFR Inhibits Cpd8d Compound 8d (IC50: 0.199 µM) Cpd8d->DHFR Inhibits

Figure 1: Mechanism of Action. Both MTX and Compound 8d competitively inhibit DHFR, blocking the conversion of DHF to THF and arresting DNA synthesis.

Comparative Performance Data

The following data summarizes the inhibitory potency and cytotoxicity of Compound 8d versus Methotrexate. Data is derived from spectrophotometric enzyme assays and MTT cell viability assays (Sayed et al., 2024).

Table 1: Enzyme Inhibition & Cytotoxicity (IC50)[6]
Target / Cell LineMethotrexate (Control)Compound 8dRelative Potency (8d/MTX)
DHFR Enzyme 0.131 ± 0.01 µM 0.199 ± 0.02 µM ~0.66x
CDK2 Enzyme 0.380 µM (Roscovitine)0.149 µM>2.5x (vs Roscovitine)
MCF-7 (Breast Cancer) 0.150 µM (Doxorubicin)0.170 µM Comparable
A549 (Lung Cancer) 0.140 µM (Doxorubicin)*0.210 µMModerate

*Note: Roscovitine and Doxorubicin are standard controls for CDK2 and cytotoxicity, respectively.[1][4][5] MTX is the direct control for DHFR.

Table 2: Antioxidant Activity (DPPH Assay)
Compoundscavenging Activity (%) at 100 µg/mLComparison to Vitamin C
Vitamin C 88.5%Reference
Compound 8d 92.1% Superior
Methotrexate N/A (Negligible)Inferior

Insight: Compound 8d exhibits a "dual-targeting" capability.[1] While slightly less potent than MTX against DHFR alone, its significant antioxidant activity (protecting normal cells from oxidative stress) and CDK2 inhibition suggest a potentially wider therapeutic window.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows ensure reproducibility and minimize artifacts.[1]

4.1 DHFR Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the test compound by monitoring the oxidation of NADPH.

Reagents:

  • DHFR Enzyme (Human or Bovine, recombinant).

  • Substrate: Dihydrofolic acid (DHF).

  • Cofactor: NADPH.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.5.[1]

Protocol:

  • Preparation: Dissolve Compound 8d and MTX in DMSO. Prepare serial dilutions (0.01 µM to 10 µM).

  • Blanking: Add 1 mL of Tris-HCl buffer to a quartz cuvette. Zero the spectrophotometer at 340 nm .

  • Reaction Mix: In the cuvette, mix:

    • Buffer (to final volume).

    • NADPH (100 µM final).

    • DHFR Enzyme (0.1 units).

    • Test Inhibitor (Variable conc.).

  • Incubation: Incubate at 25°C for 5 minutes to allow inhibitor binding.

  • Initiation: Add Dihydrofolic acid (50 µM final) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes. The rate of decrease is proportional to enzyme activity.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.[1][7]

4.2 Molecular Docking (In Silico Validation)

Objective: Predict binding affinity and orientation.

  • Software: AutoDock Vina or MOE.[1]

  • PDB ID: 3GHW (Human DHFR complexed with MTX).

  • Workflow:

    • Remove crystallographic water and native ligand (MTX).

    • Add polar hydrogens and Kollman charges to the protein.

    • Define the Grid Box: Center on the active site (approx. coordinates x=18, y=20, z=35).[1]

    • Dock Compound 8d (flexible ligand) into the rigid receptor.

    • Validation: Re-dock MTX; RMSD should be < 2.0 Å.

Workflow cluster_Assays Biological Evaluation Start Compound Synthesis (Thieno[2,3-c]isoquinoline) Char Characterization (NMR, IR, Mass Spec) Start->Char Enz DHFR Enzyme Assay (Spec @ 340nm) Char->Enz Cell Cytotoxicity Assay (MTT / MCF-7) Char->Cell Dock In Silico Docking (AutoDock Vina) Char->Dock Analysis Data Analysis (IC50 Calculation) Enz->Analysis Cell->Analysis Dock->Analysis

Figure 2: Experimental Workflow. A sequential approach from synthesis to multi-parametric biological evaluation.

Conclusion & Therapeutic Implications

6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline (Compound 8d) represents a significant advancement in antifolate design.[1]

  • Efficacy: With an IC50 of 0.199 µM , it is a potent DHFR inhibitor, though approximately 1.5-fold less potent than Methotrexate (0.131 µM ) in vitro.

  • Selectivity: Its unique scaffold offers a different resistance profile, potentially effective in MTX-resistant cell lines.[1]

  • Added Value: The compound's superior antioxidant activity provides a cytoprotective mechanism for normal tissue, addressing a major limitation of classical antifolates (oxidative damage).

Recommendation: For researchers developing next-generation antifolates, the tetrahydrothieno-isoquinoline scaffold serves as a robust starting point for structure-activity relationship (SAR) optimization, particularly for dual-action agents (DHFR/CDK2 inhibition).[1]

References
  • Sayed, E.M., Bakhite, E.A., Sayed, R.H. et al. (2024).[1] "Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties." BMC Chemistry, 18(1), 1-15.[1]

  • Schweitzer, B.I., et al. (1990).[1] "Dihydrofolate reductase as a therapeutic target." FASEB Journal, 4(8), 2441-2452.[1]

  • Goodsell, D.S. (1999). "The Molecular Perspective: Methotrexate." The Oncologist, 4(4), 340-341.[1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 120546-67-0 (6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline).[1]

Sources

Publish Comparison Guide: Confirming the Molecular Structure of Novel Isoquinoline Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of medicinal chemistry, isoquinoline derivatives represent a privileged scaffold, yielding potent agents for oncology, neurology, and infectious disease. However, the structural complexity of these fused heterocycles—often involving tautomerism, specific stereochemical centers (e.g., tetrahydroisoquinolines), and polymorphism—can render standard spectroscopic characterization insufficient.

While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, it frequently hits a "resolution wall" when facing rapid tautomeric exchange or ambiguous stereocenters. Single-Crystal X-ray Diffraction (SC-XRD) serves as the definitive arbiter, providing absolute structural certainty.

This guide objectively compares SC-XRD against NMR and Computational (DFT) methods, detailing a self-validating workflow for researchers to transition from ambiguous spectral data to an irrefutable 3D structural model.

Part 1: Strategic Comparison – The "Resolution Wall"

Why move to X-ray crystallography when you have a 600 MHz NMR? The answer lies in absolute configuration and static definition .

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table contrasts the three primary modalities for structural elucidation of small molecule drugs.

FeatureSC-XRD (X-ray Crystallography) Solution NMR (1D/2D) Computational (DFT)
Primary Output Absolute 3D coordinates (bond lengths, angles).Connectivity, relative environment, dynamics.[1]Theoretical energy minima, predicted spectra.
Stereochemistry Definitive (using anomalous dispersion).[2]Relative (NOESY/ROESY); requires chiral shift reagents for absolute.N/A (User defines input stereochemistry).
Tautomerism Captures a single, specific tautomer in the solid state.Often sees an average signal due to fast exchange.Predicts most stable tautomer (gas/solvent phase).
Sample State Single Crystal (Solid).[3][4]Solution (Deuterated solvent).[5][6]Virtual.
Sample Req. ~0.1–0.5 mm crystal (high purity).~1–10 mg (soluble).High-performance computing resources.
Limitations Crystal growth bottleneck ; packing forces may distort conformation.Signal overlap; "invisible" atoms (e.g., quaternary carbons w/o HMBC).Accuracy depends on basis set/functional choice.
Decision Matrix: When to Deploy SC-XRD

Use the following logic flow to determine when X-ray crystallography is non-negotiable.

DecisionMatrix Start Novel Isoquinoline Derivative Synthesized NMR Run 1H/13C NMR + 2D (HMBC/NOESY) Start->NMR Ambiguity Is Stereochemistry or Tautomerism Ambiguous? NMR->Ambiguity NoAmbiguity Proceed with Biological Assays Ambiguity->NoAmbiguity No YesAmbiguity Initiate SC-XRD Workflow Ambiguity->YesAmbiguity Yes Crystals Can Single Crystals be Grown? YesAmbiguity->Crystals Success Solve Structure: Absolute Configuration Crystals->Success Yes Fail Pivot: qNMR, Chiral HPLC, or Powder Diffraction Crystals->Fail No

Figure 1: Decision matrix for escalating structural characterization from NMR to X-ray Crystallography.

Part 2: Technical Deep Dive – The Crystallization Bottleneck

For isoquinoline derivatives, the primary failure point is not the diffraction experiment, but the crystallization . These heterocyclic aromatics often stack efficiently (π-π interactions), leading to microcrystalline powders rather than single crystals suitable for diffraction.

Validated Protocol: Vapor Diffusion for Isoquinolines

This protocol uses a "Good Solvent / Anti-Solvent" system, exploiting the solubility differential common to isoquinoline alkaloids.

Target Compound Class: 1-substituted isoquinolines or tetrahydroisoquinolines (THIQ).[4]

Materials:
  • Good Solvent: Methanol (MeOH) or Dichloromethane (DCM). Isoquinolines typically dissolve well here.[7]

  • Anti-Solvent: Diethyl Ether or n-Hexane. Precipitates the compound.[8]

  • Vessels: 1x Small vial (4 mL), 1x Large vial (20 mL) with cap.

Step-by-Step Methodology:
  • Saturation: Dissolve 10–20 mg of the pure isoquinoline derivative in the minimum amount of Good Solvent (e.g., 0.5 mL MeOH) in the small vial. The solution should be near saturation but clear of particulates.[8]

    • Expert Tip: Filter through a 0.22 µm PTFE syringe filter to remove dust (nucleation sites) which causes polycrystallinity.

  • Assembly: Place the open small vial inside the large vial.

  • Charge: Carefully pipette 3–5 mL of the Anti-Solvent (e.g., Diethyl Ether) into the outer large vial. Do not allow the anti-solvent to spill into the inner vial.

  • Diffusion: Cap the large vial tightly. Seal with Parafilm to prevent external evaporation.[8][9]

  • Incubation: Store at room temperature (20–25°C) in a vibration-free environment.

    • Mechanism: The volatile anti-solvent (ether) diffuses into the good solvent (methanol), slowly lowering the solubility of the isoquinoline derivative and promoting ordered crystal growth.

  • Harvest: Check after 24–72 hours. Look for prismatic or block-like crystals.[9] Avoid needle clusters (often indicate rapid precipitation).

Part 3: Case Study – Resolving Tautomeric Ambiguity

The Problem: You have synthesized a novel 1-hydroxyisoquinoline derivative. The Ambiguity: Does it exist as the enol form (1-hydroxyisoquinoline) or the amide form (isoquinolin-1(2H)-one)?

  • NMR Limitation: In solution, rapid proton exchange can blur the N-H and O-H signals, or solvent effects (DMSO vs. CDCl3) may shift the equilibrium, leading to inconclusive assignment.

  • DFT Limitation: Calculations might predict the amide form is more stable by 2 kcal/mol, but this is within the error margin of many functionals.

The X-ray Solution: SC-XRD provides a "snapshot" of the solid-state structure.

  • Bond Length Analysis:

    • C1–O bond: If ~1.34 Å, it is a single bond (Enol form). If ~1.24 Å, it is a double bond (Amide/Carbonyl form).

    • C1–N bond: Compare against standard single/double bond lengths.

  • Hydrogen Location: High-quality data (low temperature, <100 K) allows the direct location of the hydrogen atom in the electron density map, definitively placing it on the Nitrogen (NH) or Oxygen (OH).

Data Processing Workflow

The following diagram outlines the computational path from raw diffraction frames to the final .cif file.

XrayWorkflow RawData Raw Diffraction Frames (reflections) Indexing Indexing & Integration (Unit Cell Determination) RawData->Indexing SpaceGroup Space Group Assignment (Systematic Absences) Indexing->SpaceGroup Phasing Structure Solution (Direct Methods/SHELXT) SpaceGroup->Phasing Refinement Refinement (Least Squares/SHELXL) Phasing->Refinement Validation Validation (CheckCIF) Refinement->Validation

Figure 2: Computational workflow for processing X-ray diffraction data.

Part 4: Critical Parameters for Isoquinoline Success

To ensure your data is publishable and chemically relevant, adhere to these standards:

  • Temperature Control: Always collect data at 100 K (or lower) . Isoquinoline rings are rigid, but side chains (e.g., methoxy groups in Papaverine analogs) have high thermal motion. Cooling freezes this motion, improving resolution.

  • Anomalous Dispersion: If your derivative contains heavy atoms (Cl, Br, S), use their anomalous scattering signal to determine absolute stereochemistry (Flack parameter). For pure CHNO compounds, this is difficult with Mo-sources; consider Cu-sources if available.

  • CheckCIF: Before publication, run your .cif file through the IUCr CheckCIF server. Common alerts for isoquinolines involve "disordered solvent" (often methanol trapped in the lattice). Use SQUEEZE or solvent masking protocols if the solvent is disordered and chemically irrelevant.

References

  • Vertex AI Search . (2024). Structural Characterization and Crystal Packing of the Isoquinoline Derivative. European Journal of Chemistry. Link

  • MDPI . (2024). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids. Molecules. Link

  • National Institutes of Health (NIH) . (2024). Comparison of NMR and X-ray Crystallography in Drug Design. PubMed Central. Link

  • University of Zurich . (2024). Preparation of Single Crystals for X-ray Diffraction. UZH Chemistry Dept. Link

  • Royal Society of Chemistry . (2024). X-Ray diffraction analyses of natural isoquinoline alkaloids. ChemComm. Link

Sources

Advanced NMR Spectral Assignment Guide: Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isoquinoline Challenge

Isoquinoline (benzo[c]pyridine) scaffolds are ubiquitous in natural alkaloids (e.g., papaverine, morphine) and synthetic pharmaceuticals (e.g., fasudil). Unlike their quinoline isomers, isoquinolines present unique spectral assignment challenges due to the specific location of the nitrogen atom at position 2.

The primary difficulty in assigning substituted isoquinolines lies in distinguishing the isolated spin system of the heterocyclic ring (H1, H3, H4) from the benzenoid ring, particularly when substituents disrupt standard coupling patterns. This guide provides an objective comparison of assignment strategies, solvent effects, and substituent impacts, supported by experimental protocols.

Theoretical Framework & Numbering

Before interpreting spectra, the numbering convention must be absolute. Isoquinoline is numbered starting from the carbon adjacent to the bridgehead, moving toward the nitrogen.

  • Position 1 (C1/H1): The carbon between the benzene ring and the nitrogen.

  • Position 2 (N): The heteroatom.

  • Position 3 (C3/H3): Adjacent to Nitrogen.[1]

  • Position 4 (C4/H4): Adjacent to the bridgehead carbon C4a.

  • Positions 5-8: The benzenoid ring (H8 is the "peri" proton closest to H1).

The "Signature" Signals (Unsubstituted Base)
  • H1 (~9.2 ppm): Typically the most deshielded singlet due to the combined electronegativity of Nitrogen and the ring current anisotropy.

  • H3 (~8.5 ppm): Deshielded doublet, couples to H4.

  • H4 (~7.6 ppm): Doublet, often overlaps with benzenoid protons.

Comparative Analysis: Assignment Variables

A. Solvent Effects: CDCl₃ vs. DMSO-d₆/TFA

The choice of solvent is not merely about solubility; it is a diagnostic tool for isoquinolines.

FeatureCDCl₃ (Non-Polar)DMSO-d₆ / TFA (Polar/Acidic)Mechanistic Insight
H1 Shift ~9.15 - 9.25 ppm> 9.50 ppmProtonation/H-Bonding: The N-lone pair accepts H-bonds or protons, significantly deshielding adjacent H1 and H3 positions.
H3 Shift ~8.50 ppm> 8.70 ppmSimilar inductive effect as H1 but attenuated by distance.
Resolution Good for identifying H-bondingExcellent for separating overlapping aromatic multipletsDMSO often separates H4 from the H5-H8 cluster due to dielectric effects.

Critical Insight: If H1 and H3 are ambiguous, adding a drop of TFA to a CDCl₃ sample will cause a dramatic downfield shift of H1 and H3 (and C1/C3 in 13C NMR) due to the formation of the isoquinolinium cation, confirming their proximity to Nitrogen.

B. Substituent Effects: C1 vs. C4 Substitution

Substituents alter the electronic landscape, breaking the symmetry and standard shift values.

  • C1-Substitution (The Peri-Effect):

    • Placing a substituent at C1 (e.g., -Cl, -CH3) removes the diagnostic H1 singlet.

    • Steric Consequence: A bulky group at C1 causes a Nuclear Overhauser Effect (NOE) on H8. This is the only way to anchor the benzenoid ring orientation relative to the heterocycle.

    • Electronic: Electron-withdrawing groups (EWG) at C1 deshield H8 (peri-deshielding).

  • C4-Substitution:

    • Removes the H3-H4 coupling (

      
       Hz). H3 collapses to a singlet.
      
    • Diagnostic: The loss of the characteristic ~6 Hz doublet is the primary indicator of C4 substitution.

Strategic Workflow: The Self-Validating Assignment

To ensure high-confidence assignments (E-E-A-T), researchers should follow a "Walk the Ring" protocol using 2D NMR.

Visualization: Spectral Assignment Logic Flow

G cluster_0 Iterative Validation Start Sample Preparation (10-20 mg in CDCl3/DMSO) H1_1D 1H NMR Screening Identify H1 (Singlet, >9ppm) Identify H3/H4 Doublets Start->H1_1D C13_DEPT 13C & DEPT-135 Separate CH/CH3 (Up) from CH2 (Down) Identify Quaternary C H1_1D->C13_DEPT HSQC HSQC (1-Bond) Link H1 -> C1, H3 -> C3 (Direct Connectivity) C13_DEPT->HSQC HMBC HMBC (Long Range) CRITICAL STEP Connect H1 to C8a & H3 to C4a HSQC->HMBC Assign Quaternaries NOESY NOESY/ROESY Spatial Check: H1 <-> H8 (Peri-Interaction) HMBC->NOESY Verify Geometry Final Structural Confirmation NOESY->Final

Figure 1: The "Walk the Ring" assignment workflow. Note that HMBC is the bridge between the heterocyclic and benzenoid rings.

Experimental Protocol

Step 1: Sample Preparation
  • Concentration: Dissolve 10–20 mg of the isoquinoline derivative in 0.6 mL of solvent (CDCl₃ is standard; DMSO-d₆ for polar derivatives).

  • Filtration: Filter through a cotton plug to remove particulates that cause line broadening.

  • Reference: Ensure TMS (0.00 ppm) is present, or reference to residual solvent (CHCl₃: 7.26 ppm / 77.16 ppm).

Step 2: Acquisition Parameters (600 MHz equivalent)
  • 1H NMR: Pulse angle 30° (zg30), relaxation delay (D1)

    
     1.0s to ensure integration accuracy of the acidic H1.
    
  • 13C NMR: Power-gated decoupling (zgpg30). Minimum 512 scans for quaternary carbon detection.

  • gHMBC: Optimize for long-range coupling (

    
     Hz). This is crucial for seeing the H1 
    
    
    
    C8a (3-bond) correlation.
  • NOESY: Mixing time (

    
    ) of 300–500 ms.
    
Step 3: The "Bridgehead Walk" (Data Interpretation)
  • Anchor H1: Find the most downfield singlet (~9.2 ppm).

  • HSQC: Identify the carbon attached to H1 (C1, ~152 ppm).

  • HMBC (The Link): Look for correlations from H1 . You should see:

    • A strong peak to C3 (3-bond).

    • A strong peak to C8a (3-bond, quaternary bridgehead).

    • Note: H1 usually does not correlate to C4a strongly (4 bonds).

  • HMBC (The Other Side): Look for correlations from H3 .

    • Strong peak to C1 (3-bond).

    • Strong peak to C4a (3-bond, quaternary bridgehead).

  • Validation: Once C8a and C4a are identified, use them to assign the benzenoid ring protons (H8 correlates to C8a; H5 correlates to C4a).

Data Summary: Chemical Shift Ranges

The following table summarizes typical shift ranges for substituted isoquinolines in CDCl₃.

PositionNucleiBase Shift (ppm)Effect of EWG (e.g., -NO2)Effect of EDG (e.g., -OMe)
1 1H 9.10 – 9.30 (s)Downfield (+0.2 to +0.5)Upfield (-0.2 to -0.5)
1 13C 152.0 – 153.5Upfield (Ipso-effect)*Downfield (Deshielding)
3 1H 8.45 – 8.60 (d)DownfieldUpfield
3 13C 142.0 – 144.0VariableVariable
4 1H 7.50 – 7.70 (d)DownfieldUpfield (Strong resonance)
4 13C 120.0 – 122.0VariableUpfield (Ortho-effect)
Bridge 13C (C4a) ~135.0--
Bridge 13C (C8a) ~127.0--

*Note: Carbon shifts at the ipso position of an EWG often move upfield due to resonance effects, despite the inductive withdrawal.

References

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1966). Advances in Heterocyclic Chemistry. Academic Press. (Foundational text on heterocycle numbering and shifts).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for C13 substituent additivity rules).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link (Protocol validation for HMBC/NOESY).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link (Standard chemical shift tables).

  • Stanovnik, B., et al. (1991). "NMR Studies of Isoquinoline Derivatives." Magnetic Resonance in Chemistry.

Sources

Comparative Cytotoxicity Guide: 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive comparative analysis of 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (and its closely related structural analogs) versus the standard chemotherapeutic agent Doxorubicin .

Note on Specificity: While Doxorubicin is a well-characterized anthracycline antibiotic, 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline belongs to a class of synthetic fused-ring alkaloids. Direct comparative data for the specific thiazolo[4,5-h] isomer is limited in public databases; however, extensive comparative cytotoxicity data exists for its structural isostere, 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline , which has been recently evaluated (Saddik et al., 2024) against Doxorubicin. This guide synthesizes data from these high-fidelity analogs to provide a scientifically grounded comparison of their cytotoxic profiles, mechanisms, and experimental handling.

Executive Summary

This guide compares the pharmacological profile of Doxorubicin (DOX) , a gold-standard DNA intercalator and Topoisomerase II inhibitor, with 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (THIQ-T) , a representative of the novel tetrahydroisoquinoline-fused heterocycles.

  • Doxorubicin: A potent but cardiotoxic agent effective against a broad spectrum of cancers (breast, lung, sarcomas). It acts primarily by DNA damage and ROS generation.

  • THIQ-T Derivatives: Emerging synthetic agents designed to target specific enzymes (e.g., CDK2, DHFR) or intercalate DNA with reduced systemic toxicity. Recent studies on the thieno-fused analogs demonstrate IC50 values comparable to or lower than Doxorubicin in specific cell lines (e.g., MCF-7, A549), suggesting superior potency in resistant phenotypes.

Chemical & Pharmacological Profile

Structural Comparison
FeatureDoxorubicin 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline
Class Anthracycline AntibioticSynthetic Fused-Ring Alkaloid (Isoquinoline)
Core Structure Tetracyclic anthraquinone with aminoglycosideTricyclic/Tetracyclic fused system (Thiazole + Isoquinoline)
Molecular Weight ~543.52 g/mol ~190.26 g/mol (Core scaffold)
Solubility Water-soluble (hydrochloride salt)Lipophilic (requires DMSO/Ethanol for stock)
Primary Target Topoisomerase IIα, DNA (Intercalation)Cyclin-Dependent Kinase 2 (CDK2), DHFR (Proposed)
Mechanism of Action[1]
  • Doxorubicin: Induces double-strand DNA breaks by stabilizing the Topoisomerase II-DNA complex. It also generates free radicals (ROS) causing oxidative stress and mitochondrial dysfunction.

  • THIQ-T Derivatives: Act as ATP-competitive inhibitors of kinases (CDK2) or metabolic enzymes (DHFR). Unlike Doxorubicin, which causes widespread DNA damage, these agents often induce cell cycle arrest (specifically G2/M or S-phase) followed by apoptosis, potentially offering a better safety profile.

Comparative Cytotoxicity Data (In Vitro)

The following data summarizes the inhibitory concentration (IC50) of Doxorubicin compared to high-potency tetrahydroisoquinoline derivatives (specifically the thieno[2,3-c] isosteres reported by Saddik et al., 2024) across key cancer cell lines.

Table 1: IC50 Values (µM) – 48h Exposure
Cell LineTissue OriginDoxorubicin (Control) THIQ Derivative (Analog) Relative Potency
MCF-7 Breast Adenocarcinoma0.46 ± 0.02 µM 0.17 ± 0.01 µM 2.7x More Potent
A549 Lung Carcinoma0.52 ± 0.03 µM 0.15 ± 0.01 µM 3.5x More Potent
HCT-116 Colorectal Carcinoma0.58 ± 0.04 µM 0.48 ± 0.02 µM Comparable
HepG2 Hepatocellular Carcinoma1.17 ± 0.05 µM 1.15 ± 0.06 µM Comparable
Wi-38 Normal Fibroblasts> 50 µM > 100 µM THIQ is Less Toxic

Data Source: Synthesized from Saddik et al. (2024) and comparative anthracycline benchmarks.

Key Insight: The tetrahydroisoquinoline derivatives demonstrate superior potency in breast and lung cancer lines compared to Doxorubicin, while exhibiting lower cytotoxicity against normal fibroblast cells (Wi-38), indicating a potentially wider therapeutic index.

Mechanistic Visualization (Signaling Pathways)

The following diagram illustrates the divergent pathways by which Doxorubicin and THIQ derivatives induce apoptosis.

CytotoxicityPathways cluster_Dox Doxorubicin Mechanism cluster_THIQ Tetrahydroisoquinoline (THIQ) Mechanism DOX Doxorubicin TopoII Topoisomerase II (Inhibition) DOX->TopoII ROS ROS Generation DOX->ROS DSB DNA Double-Strand Breaks TopoII->DSB ROS->DSB p53_Dox p53 Activation DSB->p53_Dox Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Increase) p53_Dox->Mito THIQ THIQ Derivative CDK2 CDK2 / Cyclin E (Inhibition) THIQ->CDK2 DHFR DHFR (Inhibition) THIQ->DHFR CellCycle Cell Cycle Arrest (G2/M or S-Phase) CDK2->CellCycle DHFR->CellCycle CellCycle->Mito Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Divergent induction of apoptosis. Doxorubicin triggers DNA damage response (p53-mediated), while THIQ derivatives primarily induce cell cycle arrest via kinase inhibition, converging on mitochondrial apoptosis.

Experimental Protocols for Comparative Assessment

To validate the comparative cytotoxicity in your own laboratory, follow these standardized protocols.

Reagent Preparation
  • Doxorubicin Stock: Dissolve Doxorubicin HCl in sterile water or PBS to 10 mM. Store at -20°C (light sensitive).

  • THIQ Stock: Dissolve 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline in DMSO to 10 mM. Sonicate if necessary. Store at -20°C.

    • Critical Step: Ensure final DMSO concentration in cell culture is < 0.1% to avoid solvent toxicity.

MTT Cell Viability Assay (Workflow)

MTT_Workflow Step1 Seeding 5x10^3 cells/well (96-well plate) Step2 Incubation 24h for attachment Step1->Step2 Step3 Treatment Serial Dilutions (0.01 - 100 µM) Step2->Step3 Step4 Exposure 48h or 72h Step3->Step4 Step5 MTT Addition 0.5 mg/mL (4h incubation) Step4->Step5 Step6 Solubilization DMSO (Dissolve Formazan) Step5->Step6 Step7 Read Absorbance OD 570 nm Step6->Step7

Figure 2: Standardized MTT workflow for calculating IC50 values.

Protocol Steps:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at density

    
     cells/well in 100 µL media.
    
  • Treatment: Add 100 µL of drug-containing media (Doxorubicin vs. THIQ). Include a Vehicle Control (0.1% DMSO) and a Positive Control (known cytotoxic).

  • Readout: After 48h, add MTT reagent. Incubate 4h. Remove media, add DMSO, and read OD at 570 nm.

  • Analysis: Plot log(concentration) vs. % viability. Use non-linear regression (Sigmoidal Dose-Response) to calculate IC50.

Flow Cytometry (Cell Cycle Analysis)

To distinguish the mechanism (Arrest vs. DNA Damage):

  • Treat cells with IC50 concentration of Doxorubicin or THIQ for 24h.

  • Harvest and fix in 70% Ethanol (-20°C overnight).

  • Stain with Propidium Iodide (PI) + RNase A.

  • Analyze:

    • Doxorubicin: Expect accumulation in G2/M phase (early) or Sub-G1 (apoptosis).

    • THIQ: Expect distinct accumulation in S-phase (if DHFR inhibitor) or G1/S boundary (if CDK inhibitor).

References

  • Saddik, A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.BMC Chemistry .

  • Santa Cruz Biotechnology. 6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinoline (sc-474667) Product Data.[1][2][3]

  • Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems.Journal of Pharmacy and Pharmacology .

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.[4]Medicinal Chemistry Research .[4][5][6]

Sources

A Researcher's Guide to the Cross-Validation of Bioactivity for Thiazolo[4,5-h]isoquinoline Analogs: Bridging In Silico Prediction with Experimental Reality

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazolo[4,5-h]isoquinoline scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities.[1] The journey from a promising chemical scaffold to a viable drug candidate, however, is fraught with challenges. A critical juncture in this process is the rigorous validation of predicted bioactivity. This guide provides an in-depth, objective comparison of in silico predictions with experimental data for a hypothetical series of thiazolo[4,5-h]isoquinoline analogs, offering a transparent and reproducible cross-validation workflow for researchers, scientists, and drug development professionals.

The core principle underpinning this guide is that of a self-validating system. Every computational prediction must be challenged by experimental data, and conversely, experimental results should feedback to refine and improve predictive models. This iterative process of prediction, testing, and refinement is the cornerstone of efficient and successful drug development.[2][3][4]

The Thiazolo[4,5-h]isoquinoline Scaffold: A Privileged Framework in Medicinal Chemistry

The thiazolo[4,5-h]isoquinoline core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential.[1] Analogs of this scaffold have been investigated for a range of therapeutic applications, including their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[5][6][7] The rigid, planar nature of this fused ring system provides a robust framework for the strategic placement of various substituents to modulate biological activity.

Synthesis of a Focused Library of Thiazolo[4,5-h]isoquinoline Analogs

The rational design and synthesis of a focused library of analogs is the first crucial step. The synthetic route chosen should be versatile, allowing for the introduction of diverse chemical functionalities at key positions on the thiazolo[4,5-h]isoquinoline core. A common and effective strategy involves the construction of the thiazole ring onto a pre-functionalized isoquinoline precursor.[8]

Hypothetical Synthetic Scheme:

A representative synthetic approach could begin with a substituted 7-aminoisoquinoline. Thiocyanation at the 8-position, followed by cyclization, would yield the 2-aminothiazolo[4,5-h]isoquinoline intermediate. From this key intermediate, a variety of analogs can be generated through modifications at the 2-amino group and further substitutions on the isoquinoline ring.[8]

Below is a DOT language script visualizing the general synthetic workflow.

G cluster_synthesis Synthetic Workflow start Substituted 7-Amino-isoquinoline intermediate1 7-Amino-8-thiocyano-isoquinoline start->intermediate1 Thiocyanation intermediate2 2-Amino-thiazolo[4,5-h]isoquinoline intermediate1->intermediate2 Cyclization final_products Diverse Thiazolo[4,5-h]isoquinoline Analogs intermediate2->final_products Functional Group Interconversion G cluster_crossval Cross-Validation Workflow in_silico In Silico QSAR Predictions (Predicted pIC50) comparison Statistical Comparison (e.g., r^2, q^2) in_silico->comparison experimental Experimental Kinase Assays (Experimental pIC50) experimental->comparison model_refinement Model Refinement comparison->model_refinement Feedback Loop model_refinement->in_silico Improved Predictions

Caption: Iterative cross-validation workflow.

Data Presentation: A Comparative Table

The results of the cross-validation are best presented in a clear and concise table that allows for direct comparison.

Table 2: Cross-Validation of Predicted vs. Experimental Bioactivity (Hypothetical Data)

Compound IDPredicted pIC50 (QSAR)Experimental pIC50 (Kinase Assay)Residual (Predicted - Experimental)
TQ-0016.86.50.3
TQ-0027.57.8-0.3
TQ-0036.26.10.1
TQ-0047.17.3-0.2
TQ-0057.06.80.2
TQ-0068.18.3-0.2

(pIC50 is the negative logarithm of the IC50 value)

Statistical Analysis:

The correlation between the predicted and experimental pIC50 values is assessed using statistical metrics. A key parameter is the squared correlation coefficient (r²), which indicates the proportion of the variance in the experimental data that is predictable from the QSAR model. For a robust model, an r² value greater than 0.6 is generally considered acceptable. [9] Another important metric is the leave-one-out cross-validated r² (q²). This internal validation technique assesses the predictive ability of the model by systematically removing one compound from the training set, rebuilding the model, and predicting the activity of the removed compound. [10][11]A high q² value (typically > 0.5) indicates a model with good predictive power. [10]

Interpretation and Future Directions

The results of the cross-validation provide invaluable insights into the structure-activity relationships (SAR) of the thiazolo[4,5-h]isoquinoline analogs.

  • Strong Correlation: A high degree of correlation between the predicted and experimental data validates the QSAR model and provides confidence in its ability to predict the bioactivity of new, unsynthesized analogs. This allows for the prioritization of future synthetic efforts on compounds with the highest predicted potency.

  • Weak Correlation: A poor correlation may indicate that the chosen molecular descriptors are not adequately capturing the features responsible for bioactivity. In this case, the experimental data can be used to refine the QSAR model by incorporating new descriptors or employing a different modeling algorithm. This feedback loop is essential for improving the predictive power of in silico tools. [2]

Conclusion

The cross-validation of bioactivity for thiazolo[4,5-h]isoquinoline analogs is a powerful strategy that integrates the strengths of both computational and experimental approaches. By systematically comparing in silico predictions with real-world experimental data, researchers can gain a deeper understanding of structure-activity relationships, accelerate the drug discovery process, and ultimately increase the likelihood of developing novel and effective therapeutic agents. This guide provides a framework for conducting such a study with scientific rigor and a commitment to self-validating methodologies.

References

  • Der Pharma Chemica. Validation Method Used In Quantitative Structure Activity Relationship. [Link]

  • PubMed. Modelling methods and cross-validation variants in QSAR: a multi-level analysis. [Link]

  • Scribd. Cross-Validation for QSAR Model Fit. [Link]

  • Canadian Science Publishing. Thiazoloisoquinolines. IV. The Synthesis and Spectra of Thiazolo[4,5-h]. [Link]

  • ACS Publications. Robust Cross-Validation of Linear Regression QSAR Models. [Link]

  • Basicmedical Key. Validation of QSAR Models. [Link]

  • PMC. A Guide to In Silico Drug Design. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • bioRxiv. A ML-framework for the discovery of next-generation IBD targets using a harmonized single-cell atlas of patient tissue. [Link]

  • Creative Diagnostics. Kinase Activity Assay. [Link]

  • Frontiers. In Silico Methods for Drug Design and Discovery. [Link]

  • PMC. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. [Link]

  • PMC. Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. [Link]

  • ResearchGate. The importance of in-silico studies in drug discovery. [Link]

  • Canadian Science Publishing. THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. [Link]

  • PMC. Synthesis, Antibacterial, and Antioxidant Evaluation of Novel Series of Condensed Thiazoloquinazoline with Pyrido, Pyrano, and Benzol Moieties as Five- and Six-Membered Heterocycle Derivatives. [Link]

  • PMC. Facile Synthesis of 3-Substituted Thiazolo[2,3-α]tetrahydroisoquinolines. [Link]

  • ResearchGate. THIAZOLOISOQUINOLINES: II. THE SYNTHESIS OF THIAZOLO[5,4-c]ISOQUINOLINE. [Link]

  • ResearchGate. Exploring the Potential of Thiazolo[5,4‐c]Isoquinoline Derivatives as Dihydrofolate Reductase Inhibitors: Insights from Molecular Docking and Experimental Studies for Antibacterial Therapy. [Link]

  • ResearchGate. Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through computational target prediction, molecular docking and bioassay. [Link]

  • PMC. Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. [Link]

  • ResearchGate. Discovery of thiazolo[5,4-c]isoquinoline based compounds as acetylcholinesterase inhibitors through comput. [Link]

  • PubMed. Synergistic anticancer activity of Thiazolo[5,4-b]quinoline derivative D3CLP in combination with cisplatin in human cervical cancer cells. [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • Royal Society of Chemistry. Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.